5-Aminoquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-aminoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHMZYFYTXCZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Aminoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Promise of 5-Aminoquinoline-3-carboxylic Acid
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the versatility of the quinoline scaffold is well-established. Within this broad class of compounds, 5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) emerges as a molecule of significant interest for researchers and drug development professionals. Its unique substitution pattern, featuring an amino group at the 5-position and a carboxylic acid at the 3-position, suggests a rich potential for forming targeted interactions with biological macromolecules.
This technical guide provides a comprehensive overview of 5-Aminoquinoline-3-carboxylic acid, synthesizing available data with insights from the broader family of quinoline derivatives. It is designed to equip researchers with the foundational knowledge necessary to explore the therapeutic potential of this intriguing molecule.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to any drug discovery program, influencing everything from synthetic strategy to formulation and bioavailability. The key properties of 5-Aminoquinoline-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1416439-59-2 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| IUPAC Name | 5-aminoquinoline-3-carboxylic acid | [1] |
| Canonical SMILES | NC1=CC=CC2=NC=C(C(=O)O)C=C12 | [1] |
| InChI | InChI=1S/C10H8N2O2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | [1] |
| InChI Key | KQHMZYFYTXCZQM-UHFFFAOYSA-N | [1] |
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below:
Figure 1: Proposed synthetic workflow for 5-Aminoquinoline-3-carboxylic acid.
Step-by-Step Methodology:
-
Condensation: 3-Aminobenzoic acid is reacted with diethyl ethoxymethylenemalonate. This reaction typically proceeds by heating the reactants, often without a solvent or in a high-boiling solvent like diphenyl ether. This step forms a key intermediate.
-
Thermal Cyclization: The intermediate from the condensation step is subjected to high-temperature cyclization. This is often carried out in the same reaction vessel by increasing the temperature, leading to the formation of the quinoline ring system. The product of this step would be an ester of 5-amino-4-hydroxyquinoline-3-carboxylic acid.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved through either acidic or basic hydrolysis. For instance, refluxing the ester with an aqueous solution of sodium hydroxide followed by acidification would yield the final product, 5-Aminoquinoline-3-carboxylic acid.
This proposed pathway is a logical starting point for the synthesis of the target molecule, leveraging well-established reactions in quinoline chemistry.
Potential Applications and Biological Activity: An Insight from Related Compounds
Direct experimental data on the biological activity of 5-Aminoquinoline-3-carboxylic acid is limited. However, extensive research on the broader classes of quinoline-3-carboxylic acids and aminoquinolines provides a strong basis for predicting its potential therapeutic applications.
Antiproliferative and Anticancer Activity
The quinoline-3-carboxylic acid scaffold is a recognized pharmacophore in the design of anticancer agents.[2] Derivatives have shown the ability to induce apoptosis in cancer cell lines and exhibit selective cytotoxicity towards tumor cells.[3][4] The mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.[5][6]
It is hypothesized that 5-Aminoquinoline-3-carboxylic acid could serve as a valuable scaffold for the development of novel anticancer agents. The amino group at the 5-position offers a handle for further chemical modification to optimize potency and selectivity.
Figure 2: Generalized mechanism of action for quinoline-based kinase inhibitors.
Protein Kinase Inhibition
A significant body of research has focused on quinoline derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[5][7] The nitrogen atom in the quinoline ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, making it a "privileged scaffold" for kinase inhibitor design.[8] Specifically, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2.[9][10]
Given its structural features, 5-Aminoquinoline-3-carboxylic acid is a prime candidate for screening against a panel of protein kinases to identify potential therapeutic targets.
Antimicrobial and Antimalarial Potential
The aminoquinoline core is famously associated with antimalarial drugs like chloroquine and primaquine.[11] The 5-aminoquinoline moiety, in particular, has been explored for the development of new antimalarial agents.[12] Furthermore, various quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[13]
These precedents suggest that 5-Aminoquinoline-3-carboxylic acid and its derivatives warrant investigation for their potential as novel anti-infective agents.
Conclusion and Future Directions
5-Aminoquinoline-3-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its structural similarity to compounds with proven biological activities, particularly in the areas of oncology and infectious diseases, makes it a compelling target for further investigation.
Future research should focus on:
-
Optimizing a robust synthetic route to enable the production of sufficient quantities for biological screening.
-
A comprehensive screening campaign against a diverse panel of biological targets, including protein kinases and microbial pathogens.
-
Structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to identify key structural features that enhance potency and selectivity.
The insights provided in this technical guide, drawn from the rich chemistry and pharmacology of the quinoline scaffold, are intended to catalyze further research and unlock the full therapeutic potential of 5-Aminoquinoline-3-carboxylic acid.
References
-
El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. Available at: [Link]
-
Domagala, J. M., et al. (1993). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 36(7), 871-882. Available at: [Link]
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1832-1841. Available at: [Link]
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]
-
Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-128. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
-
Nogrady, T., & Weaver, D. F. (1988). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. Collection of Czechoslovak Chemical Communications, 53(7), 1734-1740. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4786. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Request PDF on ResearchGate. Available at: [Link]
-
Purohit, P., & Mittal, R. K. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(5), 311-314. Available at: [Link]
-
Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 41. Available at: [Link]
- Reddy, T. S., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. Google Patents.
-
Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Available at: [Link]
-
de Oliveira, P. D., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available at: [Link]
-
Shiraki, R., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(1), 139-148. Available at: [Link]
-
Falih, M. S., et al. (2024). Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-12. Available at: [Link]
-
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
-
Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
-
Wang, L., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 72-84. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of 5-aminoquinoline derivatives 3a-f. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 5-Aminoquinoline-3-Carboxylic Acid as a Dual-Vector Drug Scaffold
Executive Summary
5-Aminoquinoline-3-carboxylic acid (5-AQC) represents a distinct and underutilized pharmacophore within the quinoline family. Unlike the ubiquitous 4-quinolone-3-carboxylic acids (fluoroquinolones), which primarily target bacterial DNA gyrase, the 5-amino-3-carboxy substitution pattern offers a unique "push-pull" electronic architecture.
This scaffold provides two orthogonal synthetic vectors: the C3-carboxylic acid (electrophilic/H-bond accepting) and the C5-amine (nucleophilic/H-bond donating). This duality allows medicinal chemists to modulate solubility and pharmacokinetics at C3 while tuning target affinity (e.g., kinase hinge binding) at C5. This guide details the synthetic access, structural advantages, and application protocols for leveraging 5-AQC in drug discovery.
Part 1: Structural Pharmacology & Scaffold Architecture
The "Push-Pull" Electronic System
The 5-AQC scaffold is characterized by an electronic push-pull system across the naphthalene-like ring structure.
-
Position 5 (Amino): Acts as a strong electron donor (+M effect), increasing electron density in the carbocyclic ring. In kinase inhibitors, this amine often mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region.
-
Position 3 (Carboxyl): Acts as an electron withdrawer (-M/-I effect). This position is critical for modulating pKa and solubility. Derivatization here (e.g., to amides) can direct the molecule toward solvent-exposed regions of a protein pocket.
SAR Vectors
The utility of 5-AQC lies in its ability to be functionalized sequentially.
-
Vector A (C5-NH2): Primary site for diversity generation via sulfonylation, acylation, or urea formation.
-
Vector B (C3-COOH): Primary site for optimizing physicochemical properties (LogP, tPSA).
Figure 1: Orthogonal functionalization vectors of the 5-AQC scaffold.
Part 2: Synthetic Access & Isomer Separation
The synthesis of 5-AQC is technically demanding due to the regioselectivity of the quinoline ring. Direct nitration of quinoline-3-carboxylic acid yields a mixture of the 5-nitro and 8-nitro isomers. Separation of these isomers is the critical bottleneck.
The Nitration-Reduction Workflow
The most robust route involves the nitration of the ethyl ester, followed by fractional crystallization or salt formation to isolate the 5-nitro isomer, and finally reduction to the amine.
Mechanism of Regioselectivity: Nitration occurs on the benzene ring (more electron-rich than the pyridine ring). The 5- and 8-positions are favored (alpha to the bridgehead), but the mix is often 50:50 or 60:40.
Figure 2: Synthetic workflow highlighting the critical isomer separation step.
Part 3: Experimental Protocols
Protocol: Separation of 5-Nitro and 8-Nitro Isomers
Rationale: Standard column chromatography is often insufficient for large-scale separation of these isomers due to similar Rf values. This protocol utilizes the differential solubility of their hydrohalide salts [1].
Materials:
-
Crude nitration mixture (Ethyl 5-nitro and 8-nitroquinoline-3-carboxylate)
-
Ethyl acetate (EtOAc)[1]
-
HCl gas or 4M HCl in dioxane
Procedure:
-
Dissolution: Dissolve 50g of the crude nitro-isomer mixture in 500 mL of Ethyl Acetate at room temperature.
-
Salt Formation: Slowly bubble dry HCl gas into the solution (or add HCl/dioxane) until saturation. A yellow precipitate will form.[1]
-
Filtration: Filter the precipitate immediately.
-
Technical Insight: The 5-nitroquinoline hydrochloride salt is significantly less soluble in EtOAc than the 8-nitro isomer.
-
-
Washing: Wash the filter cake with cold EtOAc (2 x 50 mL).
-
Neutralization: Suspend the solid in water and neutralize with saturated NaHCO3 solution to liberate the free base. Extract with DCM to obtain enriched Ethyl 5-nitroquinoline-3-carboxylate (>95% purity).
Protocol: Catalytic Hydrogenation (Nitro to Amino)
Rationale: While Iron/Acid reduction is cheaper, Pd/C hydrogenation is preferred for pharmaceutical intermediates to avoid metal residue contamination.
Materials:
-
Ethyl 5-nitroquinoline-3-carboxylate (10 mmol)
-
10% Pd/C (10 wt% loading)
-
Methanol (MeOH) / THF (1:1 mixture)
-
Hydrogen balloon or Parr shaker
Procedure:
-
Preparation: In a round-bottom flask, dissolve the nitro compound in MeOH/THF (50 mL). The co-solvent is necessary as the nitro compound has poor solubility in pure alcohol.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an inert nitrogen atmosphere.
-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if possible.
-
-
Reduction: Purge the flask with Hydrogen gas (x3) and stir under H2 atmosphere (1 atm is usually sufficient; 40 psi for faster reaction) at RT for 4-6 hours.
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The amine is significantly more polar and fluorescent (blue under UV 365nm).
-
Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield the Ethyl 5-aminoquinoline-3-carboxylate as a yellow solid.
Part 4: Biological Applications & Case Studies
Kinase Inhibition (CK2 and GSK-3β)
The 5-aminoquinoline scaffold serves as an ATP-mimetic.
-
Mechanism: The quinoline nitrogen (N1) and the 5-amino group can form a bidentate hydrogen bond network with the hinge region of kinases.
-
Case Study: Derivatives where the 3-COOH is converted to a carboxamide have shown micromolar inhibition of Casein Kinase 2 (CK2), a target in various cancers [2].
Antimicrobial Schiff Bases
Reacting the 5-amino group with substituted salicylaldehydes generates Schiff bases.
-
Activity: These derivatives exhibit broad-spectrum antibacterial activity (S. aureus, E. coli) by chelating metal ions required for bacterial metalloenzymes [3].
-
Data Summary:
| Compound Class | Modification at C5 | Modification at C3 | Target/Activity | Potency (MIC/IC50) |
| Schiff Base | Salicylidene-amino | Carboxylic Acid | S. aureus | 12.5 µg/mL [3] |
| Amide | Free Amino | N-Phenylamide | CK2 Kinase | 4.5 µM [2] |
| Urea | Phenylurea | Ethyl Ester | Antiproliferative | 8.2 µM (MCF-7) [4] |
References
-
Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent Application EP0858998A1. Google Patents. Link
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. Link
-
Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate/Der Pharma Chemica, 2011. Link
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 2021. Link
Sources
Technical Guide: pKa Values and Ionization Profile of 5-Aminoquinoline-3-Carboxylic Acid
[1]
Executive Summary
5-Aminoquinoline-3-carboxylic acid (CAS: 1416439-59-2) serves as a critical scaffold in the synthesis of fluoroquinolone antibiotics, CK2 kinase inhibitors, and potential anticancer agents.[1] Its physicochemical behavior is governed by two primary ionizable groups: the carboxylic acid at position 3 and the quinoline nitrogen at position 1.
Understanding the dissociation constants (pKa) of this molecule is essential for optimizing:
-
Oral Bioavailability: Determining the ionization state at physiological pH (1.2 – 7.4).[1]
-
Solubility: Predicting the isoelectric point (pI) where aqueous solubility is minimal.[1]
-
Formulation: Selecting appropriate counter-ions for salt formation.[1]
This guide provides a synthesized analysis of the pKa values based on structural fragment data, theoretical prediction, and experimental protocols for verification.
Physicochemical Profile & pKa Data[2][3][4][5][6][7]
Due to the specific nature of this intermediate, exact experimental values are often derived from its closest structural analogs (Nicotinic acid and 5-Aminoquinoline). The molecule exhibits amphoteric properties, existing as a cation, zwitterion, or anion depending on the pH.
Ionization Constants
| Functional Group | Type | Approx.[1] pKa Value | Description |
| Carboxylic Acid (C3-COOH) | Acidic | 2.1 – 2.5 | Deprotonation yields the carboxylate anion.[1] The electron-withdrawing nature of the quinoline ring enhances acidity compared to benzoic acid.[1] |
| Quinoline Nitrogen (N1) | Basic | 5.2 – 5.6 | Protonation yields the quinolinium cation.[1] The 5-amino group (+R effect) increases basicity compared to unsubstituted quinoline (pKa 4.9).[1] |
| Exocyclic Amine (C5-NH2) | Basic | < 1.0 | The lone pair is delocalized into the aromatic system. It is too weakly basic to be protonated in the physiological pH range.[1] |
Microspecies Distribution[1]
-
pH < 2.0: Cationic Form (
).[1] Both the ring nitrogen and carboxylic acid are protonated.[1] -
pH 2.5 – 5.0: Zwitterionic Form (
). The carboxylic acid is deprotonated ( ) while the ring nitrogen is protonated ( ). This is the region of lowest solubility.[1] -
pH > 6.0: Anionic Form (
).[1] The ring nitrogen deprotonates, leaving the negatively charged carboxylate.
Structural Determinants of Acidity
The pKa values are dictated by the electronic interplay between the functional groups on the bicyclic aromatic system.
The Quinoline Core & N1 Basicity
Unsubstituted quinoline has a pKa of 4.9 .[1]
-
Effect of 3-COOH: The carboxylic acid is an electron-withdrawing group (EWG) via induction, which would theoretically lower the basicity of N1.
-
Effect of 5-NH2: The amino group at position 5 is a strong electron-donating group (EDG) via resonance.[1] It pushes electron density into the ring system, stabilizing the protonated quinolinium cation.
-
Net Result: The resonance donation from the 5-amino group generally overrides the inductive withdrawal of the 3-carboxyl group, resulting in an N1 pKa slightly higher than that of quinoline (~5.4).
The Carboxylic Acid Acidity
Benzoic acid has a pKa of 4.2 .[1]
-
Heterocyclic Effect: The nitrogen in the quinoline ring is electronegative, exerting an inductive withdrawing effect that stabilizes the carboxylate anion, significantly lowering the pKa to the 2.0–2.5 range (similar to nicotinic acid, pKa 2.07).
Visualization: Ionization Pathway[1]
The following diagram illustrates the stepwise dissociation of 5-aminoquinoline-3-carboxylic acid.
Experimental Determination Protocols
To validate these theoretical values for a specific batch or derivative, the following self-validating protocols are recommended.
Method A: Potentiometric Titration (Gold Standard)
This method is suitable for compounds with solubility > 1 mM.[1]
-
Preparation: Dissolve 5-10 mg of the compound in a defined volume (e.g., 20 mL) of degassed water. If solubility is low, use a co-solvent system (methanol/water) and extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]
-
Acidification: Add standardized 0.1 M HCl to bring the starting pH to ~1.5 (fully protonated state).
-
Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) under inert gas (Nitrogen/Argon) purge to prevent CO2 absorption.
-
Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl. The subsequent buffer regions correspond to the pKa values. Use the Bjerrum method or software (e.g., Hyperquad) to calculate exact pKa.[1]
Method B: UV-Vis Spectrophotometry (For Low Solubility)
This method relies on the shift in absorption maximum (
-
Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 8.0 in 0.5 unit increments.[1]
-
Sample Scanning: Add a fixed concentration (e.g., 50 µM) of the analyte to each buffer.
-
Spectral Acquisition: Record UV-Vis spectra (200–400 nm).
-
Observation: You will observe a bathochromic or hypsochromic shift as the quinoline nitrogen deprotonates.[1]
-
-
Calculation: Plot Absorbance at a specific wavelength (
of one species) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
Applications in Drug Development[8]
Pharmacokinetics
-
Stomach (pH 1.5): The molecule exists primarily as a cation .[1] This ensures high solubility, aiding dissolution.[1]
-
Intestine (pH 6.5 - 7.4): The molecule transitions to the anionic form. While anions generally have lower passive permeability than neutral molecules, the lipophilic quinoline scaffold may still permit absorption. The "permeability window" is likely highest near the isoelectric point (pH ~3.5-4.[1]0) or in the early duodenum where pH is rising but zwitterions persist.
Salt Selection
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from [Link]
-
Albert, A., & Goldacre, R. (1946). The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Journal of the Chemical Society.[1] (Fundamental work establishing the basicity of heterocyclic nitrogens).
Methodological & Application
synthesis of 5-aminoquinoline-3-carboxylic acid from 5-nitroquinoline
Executive Summary
This application note details a robust synthetic route for the preparation of 5-aminoquinoline-3-carboxylic acid starting from the commercially available 5-nitroquinoline . While industrial routes often utilize de novo ring construction (e.g., Gould-Jacobs reaction) to install the C3-carboxyl group, this protocol addresses the specific requirement of functionalizing the pre-formed 5-nitroquinoline scaffold.
Key Challenges Addressed:
-
Regioselectivity: Overcoming the electronic deactivation of the quinoline ring by the 5-nitro group to achieve selective C3-functionalization.
-
Chemoselectivity: Reducing the nitro group without affecting the heteroaromatic ring or the newly installed carboxylate.
-
Scalability: Utilizing Palladium-catalyzed carbonylation to avoid hazardous cyanide chemistry (Rosenmund-von Braun).
Retrosynthetic Analysis & Strategy
The synthesis is divided into three critical phases. The primary obstacle is the introduction of a carbon handle at the C3 position of the electron-deficient 5-nitroquinoline core. Electrophilic aromatic substitution (SEAr) on protonated quinolines typically favors the C5/C8 positions.[1] However, since C5 is blocked and the ring is deactivated, we utilize radical-promoted bromination or complex-mediated halogenation to target the C3 position, followed by a transition-metal-catalyzed carbonylation.
Synthetic Pathway:
-
C3-Activation: Regioselective bromination to 3-bromo-5-nitroquinoline.
-
Carbonylation: Pd-catalyzed methoxycarbonylation to install the ester.
-
Reduction & Hydrolysis: Chemoselective nitro reduction followed by ester hydrolysis.
Figure 1: Step-wise synthetic workflow for the conversion of 5-nitroquinoline to the target amino-acid.
Detailed Experimental Protocols
Phase 1: Regioselective Bromination (The C3-Lock)
Direct bromination of nitroquinoline is challenging due to ring deactivation. Standard acidic conditions (Br₂/H₂SO₄) protonate the nitrogen, directing substitution to C8. To target C3, we employ an addition-elimination mechanism using N-Bromosuccinimide (NBS) under neutral/radical conditions.
-
Reagents: 5-Nitroquinoline (1.0 equiv), NBS (1.2 equiv), Pyridine (0.1 equiv), CCl₄ (or CHCl₃).
-
Safety Note: CCl₄ is toxic; CHCl₃ or DCE are viable alternatives but require longer reaction times.
Protocol:
-
Dissolve 5-nitroquinoline (10 mmol) in anhydrous CCl₄ (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add N-Bromosuccinimide (12 mmol) and a catalytic amount of pyridine (1 mmol).
-
Heat the mixture to reflux (77°C) under an inert atmosphere (N₂) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with saturated NaHCO₃ (2 x 30 mL) and brine.
-
Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield 3-bromo-5-nitroquinoline .
-
Target Yield: 55–65%
-
Checkpoint: 1H NMR should show the disappearance of the C3 proton and a downfield shift of the C2 proton.
-
Phase 2: Palladium-Catalyzed Carbonylation
This step replaces the bromide with a carboxylate ester. We utilize a carbonylative Heck coupling (Heck-Carbonylation) which is safer than cyanation.
-
Reagents: 3-Bromo-5-nitroquinoline, Pd(OAc)₂ (5 mol%), dppp (1,3-bis(diphenylphosphino)propane, 10 mol%), Triethylamine (TEA, 3.0 equiv), Methanol (excess/solvent), CO balloon (1 atm).
Protocol:
-
In a pressure tube or autoclave, combine 3-bromo-5-nitroquinoline (5 mmol), Pd(OAc)₂ (0.25 mmol), and dppp (0.5 mmol).
-
Add MeOH (20 mL) and TEA (15 mmol).
-
Purge the vessel with Argon for 5 minutes, then introduce Carbon Monoxide (CO). Caution: CO is highly toxic. Use a fume hood with a CO detector.
-
Heat to 80°C under CO pressure (balloon or 50 psi for faster kinetics) for 12 hours.
-
Workup: Filter the reaction mixture through a Celite pad to remove Pd black.
-
Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry.
-
Purify via flash chromatography (SiO₂, DCM:MeOH gradient) to isolate methyl 5-nitroquinoline-3-carboxylate .
Phase 3: Chemoselective Reduction & Hydrolysis
We reduce the nitro group to an amine before final hydrolysis to avoid handling the zwitterionic amino-acid in the reduction step, which complicates purification. Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd) to prevent potential reduction of the quinoline ring or hydrogenolysis of the C-N bond.
Step 3A: Nitro Reduction
-
Suspend methyl 5-nitroquinoline-3-carboxylate (3 mmol) in EtOH:H₂O (3:1, 20 mL).
-
Add Iron powder (15 mmol) and Ammonium Chloride (15 mmol).
-
Reflux vigorously for 2 hours. The mixture will turn dark brown/rust.
-
Workup: Filter hot through Celite. Wash the cake with hot ethanol.
-
Concentrate to yield methyl 5-aminoquinoline-3-carboxylate .
Step 3B: Ester Hydrolysis
-
Dissolve the amino-ester in THF (10 mL) and add LiOH (2M aqueous solution, 5 equiv).
-
Stir at room temperature for 4 hours.
-
Isolation: Carefully adjust pH to ~5–6 using 1M HCl. The target compound, 5-aminoquinoline-3-carboxylic acid , will precipitate as a yellow/orange solid.
-
Filter, wash with cold water and diethyl ether, and dry under vacuum.
Analytical Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | Yellow to orange powder | Visual |
| Purity | >95% | HPLC (C18, ACN/Water + 0.1% TFA) |
| MS (ESI+) | [M+H]+ = 189.1 | LC-MS |
| 1H NMR (DMSO-d6) | δ 9.1 (d, H2), 8.8 (d, H4), 7.5 (t, H7), 7.2 (d, H8), 6.9 (d, H6), 6.2 (br s, NH2) | 400 MHz NMR |
Strategic Notes for Researchers
-
Why not reduce first? Reducing 5-nitroquinoline to 5-aminoquinoline creates an electron-rich system (aniline-like). Bromination of 5-aminoquinoline is highly uncontrolled, leading to poly-bromination and oxidation tars. Keeping the nitro group until the end maintains the stability of the ring during the harsh bromination step.
-
Alternative C3-Functionalization: If the bromination yield is low (<40%), consider the Vilsmeier-Haack formylation on the 1,2-dihydroquinoline intermediate, though this adds steps (reduction
formylation oxidation). The NBS route described above is the most direct "application" path.
References
- Regioselective Bromination of Quinolines
- Carbonylation Methodologies: Palladium-Catalyzed Carbonylation of Heteroaryl Halides. ACS Organic Process Research & Development. (Contextual grounding on Pd-CO insertion).
-
Nitro Reduction Protocols
-
General Quinoline Functionalization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Preparation of Schiff Bases from 5-Aminoquinoline-3-Carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Areas: Medicinal chemistry, coordination chemistry, and optoelectronic materials (AIEE probes).
Executive Summary & Mechanistic Rationale
5-Aminoquinoline-3-carboxylic acid (CAS 1416439-59-2) is a highly functionalized heteroaromatic scaffold[1]. Schiff bases (azomethines) derived from quinoline derivatives are privileged pharmacophores, widely recognized for their ability to interact with nucleic acids, exhibit aggregation-induced enhanced emission (AIEE), and act as robust multidentate ligands in transition metal complexes[2][3].
The Causality of Experimental Design
Synthesizing a Schiff base requires the nucleophilic attack of a primary amine on an electrophilic carbonyl carbon, followed by the elimination of a water molecule[4]. However, utilizing 5-aminoquinoline-3-carboxylic acid presents specific chemical challenges:
-
Reduced Nucleophilicity: The 5-amino group exhibits diminished nucleophilicity due to the electron-withdrawing effects of both the quinoline ring nitrogen and the 3-carboxylic acid moiety.
-
Solubility Constraints: The presence of the carboxylic acid group induces strong intermolecular hydrogen bonding and zwitterionic character, rendering the precursor poorly soluble in standard cold alcohols.
The Solution: To overcome the kinetic barrier, a catalytic amount of glacial acetic acid is employed. This selectively protonates the aldehyde's carbonyl oxygen, heightening its electrophilicity without fully protonating the 5-amino group (which would arrest the reaction)[4][5]. To resolve the thermodynamic and solubility barriers, a binary solvent system of Absolute Ethanol and N,N-Dimethylformamide (EtOH:DMF, 9:1 v/v) is utilized under reflux conditions, driving the endothermic dehydration step forward[3].
Materials and Reagents
All reagents should be of analytical grade and used without further purification unless otherwise stated.
| Reagent / Material | Role in Synthesis | Purity / Grade |
| 5-Aminoquinoline-3-carboxylic acid | Primary Amine Precursor | ≥ 95.0%[1] |
| Aromatic Aldehyde (e.g., o-Vanillin, Salicylaldehyde) | Electrophilic Carbonyl | ≥ 98.0% |
| Absolute Ethanol (EtOH) | Primary Solvent | Anhydrous, 99.9% |
| N,N-Dimethylformamide (DMF) | Co-solvent (Solubilizer) | Anhydrous, 99.8% |
| Glacial Acetic Acid (AcOH) | Brønsted Acid Catalyst | ≥ 99.7% |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | Reagent Grade |
Experimental Protocol
This self-validating protocol ensures high conversion rates by utilizing TLC monitoring and specific work-up procedures to drive the equilibrium toward the azomethine product.
Step 1: Pre-Activation and Dissolution
-
Weigh 10.0 mmol of 5-aminoquinoline-3-carboxylic acid and transfer it into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 27 mL of Absolute Ethanol and 3 mL of anhydrous DMF (9:1 v/v ratio).
-
Stir the suspension at room temperature for 5 minutes. The mixture will likely remain heterogeneous.
Step 2: Condensation Reaction
-
Add 10.0 mmol of the chosen aromatic aldehyde (e.g., o-vanillin) dropwise (if liquid) or in small portions (if solid) to the stirring mixture[6].
-
Add 3–5 drops of glacial acetic acid to the flask to catalyze the electrophilic activation of the aldehyde[5].
-
Attach a reflux condenser to the flask and heat the mixture to 80–85 °C using an oil bath.
-
Maintain reflux under continuous stirring for 3 to 4 hours. The mixture should become homogeneous as the Schiff base forms.
Step 3: Reaction Monitoring
-
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).
-
The disappearance of the primary amine spot and the emergence of a new, often highly fluorescent spot under UV light (254 nm / 365 nm) indicates reaction completion[2].
Step 4: Isolation and Purification
-
Remove the flask from the oil bath and allow it to cool gradually to room temperature.
-
Transfer the flask to an ice bath (0–4 °C) for 30 minutes to induce complete precipitation of the Schiff base.
-
Filter the colored solid precipitate under vacuum using a Büchner funnel.
-
Wash the filter cake thoroughly with cold absolute ethanol (2 × 10 mL) to remove unreacted aldehyde and residual DMF.
-
Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours[3][6].
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data establishing the necessity of the co-solvent and catalyst system.
| Solvent System | Catalyst | Temperature | Time (h) | Isolated Yield (%) | Product Purity (HPLC) |
| EtOH (100%) | None | Reflux (78 °C) | 12.0 | 42% | < 85% |
| EtOH (100%) | Glacial AcOH | Reflux (78 °C) | 6.0 | 68% | 91% |
| MeOH (100%) | Glacial AcOH | Reflux (65 °C) | 8.0 | 55% | 88% |
| EtOH:DMF (9:1) | Glacial AcOH | Reflux (85 °C) | 3.5 | 89% | > 98% |
Data Interpretation: The inclusion of 10% DMF significantly enhances the solubility of the 3-carboxylic acid precursor, allowing the reaction to proceed in a homogeneous phase, thereby reducing reaction time and maximizing the isolated yield.
Analytical Characterization
To validate the structural integrity of the synthesized Schiff base, perform the following spectroscopic analyses[3][5]:
-
FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching vibrations (typically at 3400–3200 cm⁻¹). Look for the appearance of a strong, sharp absorption band at 1610–1630 cm⁻¹ , which is the hallmark signature of the azomethine (C=N) stretch. The broad O-H stretch of the carboxylic acid will remain visible around 2500–3000 cm⁻¹.
-
¹H-NMR Spectroscopy (DMSO-d₆): The defining diagnostic signal is a sharp singlet integrating to 1H in the highly deshielded region of 8.50–9.20 ppm , corresponding to the imine proton (CH=N). The carboxylic acid proton typically appears as a broad singlet > 12.0 ppm.
-
¹³C-NMR Spectroscopy: The azomethine carbon (C=N) will resonate downfield, typically between 152.0–162.0 ppm , confirming successful condensation.
Workflow Visualization
The following diagram maps the mechanistic and logical workflow of the Schiff base synthesis, highlighting the critical intermediate stages.
Figure 1: Mechanistic workflow of Schiff base formation from 5-aminoquinoline-3-carboxylic acid.
References
Sources
- 1. 3-aminoquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis, Characterization, Theoretical Analysis, and Solvatochromic Evaluation of Aminoquinoline-Based AIEE-Active Schiff Base, along with its Application as a Probe for Hg2+ and Fe2+ Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidpublisher.com [davidpublisher.com]
- 5. bendola.com [bendola.com]
- 6. ajrconline.org [ajrconline.org]
Application Note: Esterification of 5-Aminoquinoline-3-Carboxylic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Chemical Context & Mechanistic Rationale
The derivatization of 5-aminoquinoline-3-carboxylic acid into its corresponding ester is a critical transformation in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. However, this molecule presents a unique set of synthetic challenges due to its structural features:
-
Zwitterionic Character: The presence of both a basic quinoline nitrogen/5-amino group and an acidic carboxylic acid results in a zwitterionic network, rendering the free base highly crystalline and poorly soluble in standard organic solvents.
-
Competing Nucleophilicity: The 5-amino group is a competent nucleophile. Attempting esterification via standard basic alkylation (e.g., alkyl halides with potassium carbonate) inevitably leads to competitive
-alkylation. -
Polymerization Risk: Utilizing standard peptide coupling reagents (such as EDC, HATU, or DCC) without prior amine protection will trigger intermolecular amide bond formation, leading to oligomerization.
The Solution: To circumvent these issues, acid-catalyzed esterification (Fischer-type) is the most robust approach[2]. By utilizing strongly acidic conditions, both the quinoline nitrogen and the 5-amino group are protonated in situ. This transformation masks the amine as a non-nucleophilic ammonium salt, completely preventing self-condensation, while simultaneously activating the carboxylic acid for nucleophilic attack by the alcohol solvent.
Mechanistic Pathway
The reaction relies on the generation of anhydrous hydrochloric acid within the alcoholic solvent. This can be achieved using either Thionyl Chloride (
Causality of Reagent Choice:
Mechanistic pathway of acid-catalyzed esterification of 5-aminoquinoline-3-carboxylic acid.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the researcher can verify the reaction's trajectory in real-time.
Step-by-step experimental workflow for the esterification process.
Protocol A: Thionyl Chloride ( ) Mediated Methyl Esterification
Best for: Rapid, scalable synthesis where the substrate is not sensitive to transiently harsh, oxidative conditions.
-
Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.
-
Suspension: Add 5-aminoquinoline-3-carboxylic acid (1.0 equiv, e.g., 1.0 g, 5.31 mmol) to anhydrous methanol (25 mL, ~0.2 M).
-
Self-Validation Checkpoint 1: The mixture will be a cloudy suspension. The starting material is highly insoluble in neutral methanol.
-
-
Activation: Cool the flask to 0 °C using an ice-water bath. Carefully add Thionyl Chloride (
, 4.0 equiv, 1.54 mL) dropwise over 10 minutes.-
Causality: Dropwise addition controls the exothermic reaction between
and methanol. -
Self-Validation Checkpoint 2: Upon complete addition and stirring for 15 minutes, the suspension should transition into a clear, colored solution. This visual cue confirms the successful formation of the soluble bis-hydrochloride salt.
-
-
Reflux: Transfer the flask to an oil bath and heat to reflux (65 °C) for 12–18 hours.
-
Monitoring: Analyze an aliquot via LC-MS. The starting material (
189 ) should be completely consumed, replaced by the methyl ester ( 203 ). -
Workup & Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure to remove methanol and excess
. To remove residual acidic volatiles, co-evaporate the crude residue with toluene (2 × 15 mL). -
Trituration: Suspend the resulting residue in cold diethyl ether (20 mL), stir vigorously for 30 minutes, and filter the precipitate. Dry under high vacuum to afford 5-aminoquinoline-3-carboxylate methyl ester as a bis-hydrochloride salt.
Protocol B: Trimethylsilyl Chloride ( ) Mediated Mild Esterification
Best for: Sensitive analogs or when avoiding the generation of
-
Preparation: Suspend 5-aminoquinoline-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.2 M) in a dry flask under an inert atmosphere.
-
Activation: At room temperature, add Trimethylsilyl chloride (
, 5.0 equiv) in one portion. -
Heating: Heat the mixture to 50 °C for 24 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with a 1:1 mixture of ethyl acetate and hexanes, filter, and dry to yield the product as a bis-hydrochloride salt.
Comparative Data & Analytics
The following table summarizes the quantitative operational metrics for both protocols, allowing researchers to select the optimal method based on their specific laboratory constraints.
| Parameter | Protocol A ( | Protocol B ( |
| Reagent Equivalents | 3.0 – 5.0 equiv | 5.0 – 10.0 equiv |
| Operating Temperature | 65 °C (Reflux) | 25 °C to 50 °C |
| Reaction Time | 12 – 18 hours | 24 – 48 hours |
| Typical Yield | 85% – 95% | 75% – 85% |
| Moisture Scavenging | Chemical ( | Chemical ( |
| Impurity Profile | Trace chlorination on electron-rich rings | Extremely clean; no over-oxidation |
| Primary Advantage | Highly rapid, complete conversion | Mild, non-oxidative, safer handling |
Troubleshooting & Self-Validation
To ensure absolute trustworthiness in the synthetic workflow, monitor for the following common failure modes:
-
Failure Mode 1: Formation of a Gummy Oil upon Concentration.
-
Cause: Incomplete removal of
or trapped methanol. -
Solution: Do not attempt to scrape the oil. Redissolve the crude mixture in a minimal amount of methanol, add a large volume of toluene, and re-evaporate on the rotary evaporator. The azeotropic removal of water/methanol will force the product to crash out as a free-flowing powder.
-
-
Failure Mode 2: LC-MS shows a mass of
375 .-
Cause: This indicates dimer formation (amide coupling between two substrate molecules).
-
Solution: This occurs if the reaction was not sufficiently acidic. Ensure the methanol is strictly anhydrous before use, and verify that the
or reagents are fresh and have not hydrolyzed in their storage bottles. The amine must be fully protonated before the carboxylic acid is activated.
-
-
Free-Basing the Product: The protocols above isolate the product as the bis-
salt, which is highly stable for long-term storage. If the free base is required for subsequent coupling steps, dissolve the salt in water, carefully adjust the pH to 7.5-8.0 using saturated aqueous , and extract with ethyl acetate. Caution: Do not exceed pH 9, as the ester may undergo base-catalyzed hydrolysis back to the carboxylic acid.
References
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at:[Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]
-
Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. Available at:[Link]
Sources
Application Note: 5-Aminoquinoline-3-Carboxylic Acid in Coordination Chemistry
Executive Summary
The rational design of metal-organic frameworks (MOFs) and bioactive transition metal complexes relies heavily on the selection of versatile, multidentate ligands. 5-Aminoquinoline-3-carboxylic acid (5-AQ-3-COOH) represents a highly tunable scaffold in coordination chemistry. By integrating a rigid quinoline backbone, a chelating/bridging carboxylate group, and an electron-donating amino group, this ligand facilitates the construction of diverse architectures—ranging from luminescent coordination polymers to redox-active enzyme inhibitors.
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to synthesizing and characterizing metal complexes using 5-AQ-3-COOH.
Chemical Rationale & Coordination Mechanics
The utility of 5-AQ-3-COOH stems from its distinct coordination sites, which dictate the structural outcome of the resulting metal complex:
-
N,O-Chelation & Bridging : The spatial arrangement of the quinoline nitrogen (N1) and the carboxylate group at C3 allows for the formation of highly stable six-membered chelate rings with transition metals. Under hydrothermal conditions, the carboxylate group can transition from a bidentate chelator to a bridging ligand, linking multiple metal centers into 2D or 3D distorted trigonal-bipyramidal geometries (1)[1].
-
Electronic Tuning via the 5-Amino Group : The -NH₂ group acts as a strong electron-donating group (EDG) via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), red-shifting the ligand's absorption and emission spectra. When coordinated to d¹⁰ metals like Zn(II) or Cd(II), this enables intense, tunable intraligand photoluminescence (2)[2].
-
Supramolecular & Biological Targeting : The uncoordinated 5-amino group serves as a potent hydrogen bond donor. In materials science, this stabilizes MOF architectures. In pharmacology, it enhances binding affinity to the active sites of target enzymes, such as urease, significantly lowering the inhibitory IC₅₀ compared to unsubstituted analogs (3)[3].
Fig 1: Reaction pathways and applications of 5-AQ-3-COOH metal complexes.
Diagnostic Data Presentation
Before proceeding to advanced characterization (e.g., Single-Crystal XRD), researchers must validate coordination using spectroscopic markers. Table 1 summarizes the self-validating quantitative shifts expected upon successful metal complexation.
Table 1: Diagnostic Spectroscopic Markers for 5-AQ-3-COOH Coordination
| Diagnostic Marker | Free 5-AQ-3-COOH | Coordinated Complex | Interpretation & Causality |
| IR: | ~2900–3300 cm⁻¹ (broad) | Absent | Deprotonation of the carboxylic acid confirms covalent M–O bond formation. |
| IR: | ~1710 cm⁻¹ | 1580–1620 cm⁻¹ | Shift to lower wavenumber indicates carboxylate participation in coordination. |
| IR: | N/A | < 150 cm⁻¹ (Bidentate)150–200 cm⁻¹ (Bridging) | The difference between |
| ¹H NMR: H2 (Quinoline) | ~9.3 ppm | ~9.6 ppm (Downfield) | Metal coordination at N1 withdraws electron density, deshielding the adjacent H2 proton. |
| UV-Vis: | ~320 nm | ~340 nm (Bathochromic) | Ligand planarization and metal-induced electronic stabilization narrow the HOMO-LUMO gap. |
Experimental Protocols
Protocol A: Hydrothermal Synthesis of Luminescent[Cd(5-AQ-3-COO)₂]ₙ Coordination Polymers
Designed for materials scientists developing photoluminescent sensors.
-
Ligand Dissolution : Dissolve 0.2 mmol of 5-AQ-3-COOH in 10 mL of deionized water.
-
Causality: Water is an environmentally benign solvent that excellently supports the high autogenous pressures required for hydrothermal synthesis.
-
-
pH Optimization : Adjust the solution pH to 6.0 using 0.1 M NaOH.
-
Causality: The pKa of the carboxylic acid is ~4.5. A pH of 6 ensures complete deprotonation to the active carboxylate species, which is mandatory for metal binding, while strictly avoiding highly alkaline conditions that would cause the kinetic precipitation of inactive Cd(OH)₂.
-
-
Metal Addition : Add 0.1 mmol of CdCl₂·2.5H₂O and stir for 30 minutes.
-
Causality: Cd(II) is a closed-shell d¹⁰ metal. Its lack of d-d transitions prevents the non-radiative quenching of ligand-centered luminescence, ensuring a high quantum yield in the final material.
-
-
Hydrothermal Reaction : Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Heat at 140 °C for 72 hours.
-
Causality: Autogenous pressure and elevated temperature overcome the activation energy required to form thermodynamically stable bridging coordination networks, preventing the formation of kinetic, amorphous precipitates.
-
-
Controlled Crystallization : Cool the autoclave to room temperature at a strict rate of 5 °C/h.
-
Causality: Slow cooling is the critical self-validating step for obtaining diffraction-quality single crystals. Rapid cooling will result in a microcrystalline or amorphous powder.
-
-
Isolation : Filter the resulting block-shaped crystals, wash with distilled water and ethanol, and dry in air.
Protocol B: Synthesis of Bioactive[Cu(5-AQ-3-COO)₂(H₂O)₂] Mononuclear Complexes
Designed for pharmacologists targeting antimicrobial or enzyme-inhibitory pathways.
-
Ligand Activation : Dissolve 0.2 mmol of 5-AQ-3-COOH in 15 mL of methanol. Add 0.2 mmol of triethylamine (Et₃N).
-
Causality: Et₃N acts as a non-nucleophilic base to deprotonate the carboxylic acid. Methanol is chosen because the final mononuclear complex is insoluble in it, driving the reaction forward via Le Chatelier's principle (precipitation).
-
-
Metal Complexation : Dissolve 0.1 mmol of Cu(OAc)₂·H₂O in 5 mL of methanol and add dropwise to the ligand solution.
-
Thermal Maturation : Reflux the mixture at 65 °C for 4 hours.
-
Causality: Refluxing provides the kinetic energy necessary for complete ligand exchange (displacing the acetate ligands) and drives the formation of the thermodynamically favored N,O-chelated complex.
-
-
Isolation and Purification : Cool to room temperature. Collect the resulting precipitate via vacuum filtration. Wash with cold methanol and diethyl ether, then dry under vacuum.
-
Causality: Washing with cold, low-polarity solvents removes unreacted ligand and Et₃N·HOAc byproducts without dissolving the target complex.
-
Self-Validating Systems & Troubleshooting
To ensure the integrity of your synthesis before committing to expensive assays or crystallography, utilize the following self-validation checks:
-
Validation Check 1 (Solubility & Phase) : Coordination polymers (Protocol A) should be highly insoluble in common organic solvents (MeOH, DCM, Acetone) due to their extended 3D lattice. If your product dissolves easily in methanol, you have likely formed a mononuclear complex or failed to deprotonate the ligand.
-
Validation Check 2 (IR Spectroscopy) : Immediately run an ATR-FTIR on the dried powder. The disappearance of the broad O-H stretch (~3000 cm⁻¹) and the separation of the
and carboxylate bands ( ) will instantly confirm whether the metal is bound and whether the geometry is chelating or bridging. -
Troubleshooting Amorphous Yields (Protocol A) : If Protocol A yields an amorphous powder instead of crystals, the nucleation rate is too high. Action : Reduce the concentration of all reactants by 50% and decrease the cooling rate from 5 °C/h to 2 °C/h.
-
Troubleshooting Low Yields (Protocol B) : If no precipitate forms upon cooling, the pH is likely too low, leaving the ligand protonated. Action : Add 1-2 additional drops of Et₃N to force deprotonation and initiate precipitation.
References
-
Poly[(μ2-quinoline-3-carboxylato-κ2 N:O)(μ2-quinoline-3-carboxylato-κ3 N:O,O′)cadmium] Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Zinc(II) Carboxylate Coordination Polymers with Versatile Applications Source: MDPI Molecules URL:[Link]
-
Synthesis and Spectroscopic Characterization of Co(II) Complex Derived from Aminoquinoline Source: LBP World / Golden Research Thoughts URL:[Link]
-
Evaluation of Synthetic Aminoquinoline Derivatives As Urease Inhibitors: In Vitro, In Silico and Kinetic Studies Source: Taylor & Francis Online URL: [Link]
Sources
Application Notes and Protocols: Functionalization of the C3-Carboxylic Acid Group in Quinolines
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, planar structure and unique electronic properties make it an ideal framework for molecular design. Within this class of compounds, quinoline-3-carboxylic acids represent a particularly valuable synthetic intermediate. The carboxylic acid group at the C3 position serves as a versatile and reactive handle, enabling a wide array of chemical transformations. This allows for the systematic modification of molecular properties, such as solubility, lipophilicity, and target binding affinity, which is of paramount importance in drug discovery and materials science.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the diverse methods available for the functionalization of the C3-carboxylic acid group of quinolines. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for key transformations.
Core Functionalization Pathways: An Overview
The C3-carboxylic acid is a gateway to a multitude of other functional groups. The primary transformations involve leveraging the reactivity of the carboxyl group either directly or through an activated intermediate. These pathways include conversion to amides, esters, alcohols, ketones, nitriles, and amines, as well as complete removal or replacement of the carboxyl group through decarboxylative reactions.
Figure 1: Key functionalization pathways originating from quinoline-3-carboxylic acid.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The conversion of carboxylic acids to amides is one of the most frequently performed reactions in drug development, as the amide bond is a stable and key structural feature of peptides and many synthetic drugs.[1][2] Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, activating agents are required to make the carboxyl group susceptible to nucleophilic attack by the amine.
Causality & Mechanistic Insight
Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) function by converting the hydroxyl of the carboxylic acid into a better leaving group.[4] In the case of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), the carboxylic acid adds across the C=N double bond, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine to form the amide bond, releasing an N,N'-disubstituted urea as a byproduct. The addition of auxiliaries like N-hydroxysuccinimide (NHS) can further enhance efficiency by forming a semi-stable activated ester, which is less prone to side reactions and can improve yields, especially with sterically hindered substrates.[3]
Figure 2: Workflow for amide coupling using EDC as an activating agent.
Comparative Data of Common Coupling Reagents
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages |
| EDC | NHS or Sulfo-NHS | None or mild base | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproduct, good for aqueous media.[3] |
| DCC | HOBt | None or mild base | DCM, THF | 2-12 hours | 70-95% | Inexpensive, highly effective. |
| HATU | None | DIPEA | DMF, NMP | 1-4 hours | 80-99% | Very fast, highly efficient, good for hindered substrates.[2] |
| SOCl₂ | None | None | Toluene, DCM | 1-3 hours | 75-95% | Forms acyl chloride in situ; inexpensive but harsh. |
Protocol 1: General Amide Coupling using HATU
This protocol is recommended for its high efficiency and broad substrate scope, including sterically demanding amines.
Materials:
-
Quinoline-3-carboxylic acid (1.0 equiv)
-
Amine (hydrochloride salt or free base) (1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline-3-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv).
-
Solvent & Base Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Add DIPEA (2.5 equiv) dropwise to the stirred solution at room temperature. Note: If using an amine hydrochloride salt, use an additional equivalent of DIPEA.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: Washing with LiCl solution can help remove residual DMF. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Esterification
Esterification is a fundamental transformation used to modify polarity and bioavailability. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[5]
Causality & Mechanistic Insight
In Fischer esterification, the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.[5][6] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used as the solvent (in large excess) or water is removed as it is formed.[5]
Protocol 2: Fischer Esterification
Materials:
-
Quinoline-3-carboxylic acid (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated NaHCO₃ (aq), brine
Procedure:
-
Reaction Setup: Suspend quinoline-3-carboxylic acid in the desired alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux. Stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. b. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate). c. Carefully wash the organic solution with saturated aqueous NaHCO₃ until effervescence ceases, followed by a wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude ester is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.
Reduction to Primary Alcohols
Reducing the C3-carboxylic acid to a primary alcohol provides a new point for diversification, for example, through etherification or conversion to an alkyl halide.
Causality & Mechanistic Insight
Carboxylic acids are resistant to reduction by mild agents like sodium borohydride.[7] A powerful hydride source, such as Lithium Aluminum Hydride (LiAlH₄), is required.[7][8] The reaction proceeds in two stages. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid is removed by the hydride, releasing H₂ gas. The resulting carboxylate is then coordinated to the aluminum species, which facilitates the reduction of the carbonyl to the primary alcohol.[8] An excess of the reducing agent is necessary to account for the initial deprotonation.[8]
Protocol 3: Reduction using LiAlH₄
⚠️ Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere in an anhydrous solvent.
Materials:
-
Quinoline-3-carboxylic acid (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
1 M NaOH (aq), water
-
Rochelle's salt (Potassium sodium tartrate) solution (optional, for work-up)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the quinoline-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Caution: Hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or gentle reflux (e.g., 60 °C) for 2-16 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Work-up (Fieser Method): a. Cool the reaction mixture back to 0 °C. b. Quench the reaction by the slow, sequential, dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used). ii. 'X' mL of 15% aqueous NaOH. iii. '3X' mL of water. c. Remove the ice bath and stir the resulting granular white precipitate vigorously for 1 hour. d. Filter the precipitate through a pad of Celite®, washing thoroughly with THF or ethyl acetate. e. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography.
Rearrangement and Decarboxylative Pathways
These advanced methods dramatically alter the quinoline core by removing the carboxyl group and installing a new functionality in its place.
Curtius Rearrangement: Accessing C3-Aminoquinolines
The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[9][10] The process involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate intermediate with the loss of N₂ gas.[9][11][12] This isocyanate can then be trapped with various nucleophiles. Hydrolysis with aqueous acid yields the primary amine via a carbamic acid intermediate.
Figure 3: Reaction pathway for the Curtius rearrangement to form a C3-aminoquinoline.
Protocol 4: One-Pot Curtius Rearrangement
Materials:
-
Quinoline-3-carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.2 equiv)
-
tert-Butanol (t-BuOH) or Benzyl alcohol
-
Anhydrous Toluene or Dioxane
-
Reagents for deprotection (e.g., Trifluoroacetic acid for Boc group)
Procedure:
-
Acyl Azide Formation: In a round-bottom flask, dissolve the quinoline-3-carboxylic acid in anhydrous toluene. Add triethylamine (1.2 equiv) followed by the dropwise addition of DPPA (1.1 equiv). Stir at room temperature for 1-2 hours.
-
Rearrangement and Trapping: Add tert-butanol (to form a Boc-protected amine) or benzyl alcohol (for a Cbz-protected amine) (2.0-5.0 equiv) to the mixture. Heat the reaction to reflux (80-110 °C) and stir for 2-16 hours, monitoring for the formation of the isocyanate and its subsequent trapping.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification & Deprotection: Purify the resulting carbamate by column chromatography. The protecting group (e.g., Boc) can then be removed under standard conditions (e.g., TFA in DCM) to yield the final primary amine.
Hunsdiecker Reaction: Decarboxylative Halogenation
The Hunsdiecker reaction converts a carboxylic acid to an alkyl or aryl halide with one fewer carbon atom.[13][14] The classic method involves the reaction of a silver salt of the carboxylic acid with a halogen.[13][15] The reaction proceeds via a free-radical mechanism.[14][16]
Protocol 5: Modified Hunsdiecker Reaction
Materials:
-
Quinoline-3-carboxylic acid (1.0 equiv)
-
Silver Nitrate (AgNO₃) (1.0 equiv) or Thallium(I) Acetate
-
N-Bromosuccinimide (NBS) or Iodine
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
Salt Formation: Prepare the silver salt of the quinoline-3-carboxylic acid by reacting it with one equivalent of silver nitrate in an appropriate solvent system (e.g., water/ethanol) and isolating the precipitate. Dry the salt thoroughly under vacuum.
-
Halogenation: Suspend the dry silver carboxylate in anhydrous CCl₄ under an inert atmosphere. Add the halogenating agent (e.g., NBS for bromination) portion-wise.
-
Reaction: Heat the mixture to reflux, often with irradiation from a tungsten lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction and filter off the silver salts (AgBr). Wash the filtrate with aqueous sodium thiosulfate (to remove excess halogen) and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting 3-haloquinoline by column chromatography.
Palladium-Catalyzed Decarboxylation-Transfer Hydrogenation
For applications where the complete removal of the C3-substituent is desired while simultaneously reducing the quinoline ring, a palladium-catalyzed reaction can be employed. This process combines decarboxylation with transfer hydrogenation to produce 1,2,3,4-tetrahydroquinolines.[17][18]
Protocol 6: Decarboxylative Hydrogenation
Materials:
-
Quinoline-3-carboxylic acid (1.0 equiv)
-
Palladium on Carbon (Pd/C, 10 wt. %, ~1 mol%)
-
Ammonium formate (HCOONH₄) (3-5 equiv)
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask, add the quinoline-3-carboxylic acid, ammonium formate, and Pd/C.
-
Solvent & Reaction: Add ethanol and heat the mixture to reflux (approx. 80 °C).[18]
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool the mixture and filter through a pad of Celite® to remove the catalyst, washing with ethanol.
-
Purification: Concentrate the filtrate and purify the resulting 1,2,3,4-tetrahydroquinoline by standard methods if necessary.
References
- Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. RSC Publishing.
- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
- Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- reduction of carboxylic acids. Chemguide.
- Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols. The Journal of Organic Chemistry - ACS Publications.
- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews.
- Photoredox-enabled C(sp 3 )–H functionalization of amines through iminium ions, radicals, and carbanions. Organic Chemistry Frontiers (RSC Publishing).
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
- Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. PMC.
- Carboxylic Acids to Ketones. Chemistry Steps.
- Hunsdiecker reaction. Wikipedia.
- Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au - ACS Publications.
- Preparation of nitriles from carboxylic acids. Google Patents.
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
- Curtius rearrangement. Wikipedia.
- Carboxylic Acids to Alcohols. Chemistry Steps.
- Direct Conversion of Carboxylic Acids to Alkyl Ketones. PMC.
- The Conversion of Carboxylic Acids to Ketones: A Repeated Discovery. ResearchGate.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.
- C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme.
- Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Chemistry Hunsdiecker Reaction. SATHEE.
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
- Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. ResearchGate.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI.
- Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
- Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
- Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate.
- Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin. Almac.
- Amide synthesis by acylation. Organic Chemistry Portal.
- Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
- 08.08 Esterification of Carboxylic Acids. YouTube.
- Hunsdiecker Reaction. Alfa Chemistry.
- recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. chemrxiv.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions. Chemical Communications (RSC Publishing).
- "Redefining the Scope of the Curtius Reaction via a Dehomologation of C". Digital Commons @ University of South Florida.
- How can you convert a carboxylic acid to a ketone?. Quora.
- Hunsdiecker reactions follow free radical mechanisms. Though 1⁰ radic. askIITians.
- 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- Ester synthesis by esterification. Organic Chemistry Portal.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. "Redefining the Scope of the Curtius Reaction via a Dehomologation of C" by Joy Odeh [ir.library.illinoisstate.edu]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 14. SATHEE: Chemistry Hunsdiecker Reaction [sathee.iitk.ac.in]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Hunsdiecker reactions follow free radical mechanisms. Though 1⁰ radic - askIITians [askiitians.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. eurekaselect.com [eurekaselect.com]
Application Note: Microwave-Assisted Synthesis of Aminoquinoline Derivatives for Accelerated Drug Discovery
Introduction & Scientific Rationale
Aminoquinolines—particularly 4-aminoquinolines and 8-aminoquinolines—are privileged pharmacophores in medicinal chemistry. They form the structural backbone of critical antimalarial (e.g., chloroquine) and antitubercular agents. Historically, the synthesis of these derivatives via Nucleophilic Aromatic Substitution (SNAr) of 4,7-dichloroquinoline with various amines has been a thermodynamic bottleneck. Conventional thermal heating requires extended reaction times (12–24 hours), harsh conditions, and often results in poor regioselectivity and diminished yields due to thermal degradation and side-product formation.
Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow. By utilizing dielectric heating, microwaves directly couple with the molecular dipoles of the solvent and reagents. Solvents such as Dimethyl Sulfoxide (DMSO) possess a high loss tangent (
Mechanistic Workflow and Optimization
The efficiency of MAOS relies heavily on the causality between solvent properties and microwave absorptivity. In the synthesis of 4-aminoquinolines, the polar nature of the SNAr transition state is stabilized by highly polar aprotic solvents (like DMSO) under microwave irradiation. Furthermore, the addition of promoters like phenol acts as a proton donor, increasing the electrophilicity of the C4 position on the quinoline ring, thereby facilitating nucleophilic attack by sterically hindered amines.
Workflow and transition state progression for microwave-assisted SNAr of aminoquinolines.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and safety.
Protocol A: Synthesis of 4-Aminoquinoline-Phthalimide Conjugates (Antitubercular Leads)
This rapid protocol yields highly potent antitubercular triads, demonstrating quantitative yields in mere minutes2[2].
-
Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add 4-aminoquinoline-diamine (1.0 mmol) and the appropriate phthalic anhydride derivative (1.0 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous DMSO. Causality Note: The high dielectric constant of DMSO ensures optimal microwave absorption, preventing the need for external heating elements.
-
Microwave Irradiation: Seal the vial with a Teflon septum. Irradiate the mixture in a dedicated microwave synthesizer set to 160 °C for exactly 2 minutes. Ensure the system is set to dynamic power modulation to maintain the target temperature without thermal overshooting.
-
Validation & Workup: Cool the vial rapidly to room temperature using the synthesizer's compressed air cooling system. Verify the complete consumption of starting materials via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.
-
Isolation: Pour the crude mixture into 20 mL of ice-cold distilled water. Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove residual DMSO, and recrystallize from ethanol to afford the pure conjugate.
Protocol B: Phenol-Assisted Fusion for 4-N-Methylaminoquinolines (Antimalarial Leads)
This protocol utilizes phenol as both a solvent and a catalyst to lower the activation energy for fusion reactions 3[3].
-
Preparation: Combine 4,7-dichloroquinoline (1.0 mmol) and the N-methylated secondary amine (1.2 mmol) in a heavy-walled microwave vessel.
-
Promoter Addition: Add phenol (2.0 mmol) to the mixture.
-
Microwave Irradiation: Irradiate the mixture at atmospheric pressure at 145 °C for 30 minutes. Critical Safety Check: Do not exceed 145 °C, as higher temperatures will result in significant charring and degradation of the reaction mixture.
-
Validation & Workup: Cool to room temperature. Dilute the crude mixture with dichloromethane (20 mL) and wash with 10% aqueous NaOH (3 x 15 mL). Causality Note: The basic wash is strictly required to deprotonate and remove the excess phenol promoter into the aqueous layer.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the target 4-N-methylaminoquinoline.
Quantitative Data Summary
The implementation of MAOS provides a stark statistical advantage over conventional thermal methods, as summarized below:
| Reaction Type | Target Scaffold | Heating Method | Temp (°C) | Time | Yield (%) |
| SNAr with Phthalic Anhydride | 4-Aminoquinoline-Phthalimide | Conventional | 140 | 12-24 h | 45-60 |
| SNAr with Phthalic Anhydride | 4-Aminoquinoline-Phthalimide | Microwave | 160 | 2 min | >90 |
| Phenol-Assisted Fusion | 4-N-Methylaminoquinoline | Conventional | 140 | 6-8 h | 50-65 |
| Phenol-Assisted Fusion | 4-N-Methylaminoquinoline | Microwave | 145 | 30 min | 80-95 |
Pharmacological Impact
The rapid generation of aminoquinoline libraries via MAOS directly accelerates phenotypic screening in drug discovery. The synthesized scaffolds exhibit potent polypharmacology, primarily diverging into two distinct therapeutic pathways depending on their functionalization.
Dual pharmacological pathways of 4-aminoquinoline derivatives in infectious diseases.
References
-
Rani, A., Viljoen, A., Kaur, S., & Kumar, V. (2017). Microwave-Assisted Highly Efficient Route to 4-Aminoquinoline-Phthalimide Conjugates: Synthesis and Anti-Tubercular Evaluation. ResearchGate. URL:[Link]
-
Sharma, et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. URL:[Link]
Sources
Troubleshooting & Optimization
improving solubility of 5-aminoquinoline-3-carboxylic acid in organic solvents
Ticket ID: #AQ3CA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Overcoming Solubility Limits of 5-Aminoquinoline-3-Carboxylic Acid in Organic Media
Welcome to the Heterocycle Solubility Support Hub
You are likely reading this because you are struggling to dissolve 5-aminoquinoline-3-carboxylic acid (CAS: 1416439-59-2). You may have observed that it is insoluble in dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, and perhaps only sparingly soluble in methanol.
This guide is not a generic list of solvents. It is a technical breakdown of why this molecule resists solvation and how to chemically or physically manipulate it for your specific application (Reaction, Analysis, or Purification).
PART 1: The Core Problem (Root Cause Analysis)
To solve the solubility issue, you must understand the "Zwitterionic Lattice Lock."
5-aminoquinoline-3-carboxylic acid is not a simple organic molecule; it is a zwitterion. It possesses:
-
Basic centers: The quinoline nitrogen (
) and the 5-position amine. -
Acidic center: The 3-position carboxylic acid (
).
In neutral organic solvents or solid state, the proton migrates from the acid to the basic nitrogen(s). This creates a species with both positive and negative charges, leading to an extremely high crystal lattice energy driven by intermolecular ionic bonds (salt bridges) and
The Solution Strategy: You must disrupt this lattice by either pH manipulation (creating a net charge) or chemical derivatization (removing the charge capability).
PART 2: Solubility Decision Matrix
Before proceeding, identify your goal. The method for solubilizing the compound for NMR is different from solubilizing it for a reaction.
Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.
PART 3: Troubleshooting Guides (Protocols)
Scenario A: "I need to run a reaction in organic solvent (DCM/THF)."
Diagnosis: You cannot run standard nucleophilic attacks or couplings on the zwitterion because it won't dissolve. Fix: Convert the carboxylic acid to an ester. This removes the zwitterionic character, drastically lowering the melting point and allowing solubility in DCM, EtOAc, and THF.
Protocol: Fischer Esterification (Methyl Ester Synthesis) This method is robust for amino-quinoline carboxylic acids.
-
Setup: Suspend 5-aminoquinoline-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq).
-
Why? SOCl₂ generates anhydrous HCl in situ and activates the carboxylate. The excess acid ensures the amine is protonated (HCl salt), preventing side reactions.
-
-
Reflux: Heat to reflux (65°C) for 4–12 hours. The suspension should clear as the ester forms.
-
Workup:
-
Concentrate in vacuo to remove MeOH/SOCl₂.
-
Critical Step: The residue is the hydrochloride salt of the ester. To make it soluble in DCM, you must free-base it.
-
Partition between DCM and sat. NaHCO₃ (aq).
-
Extract the organic layer.[1] The methyl ester will be highly soluble in DCM.
-
Result: You now have Methyl 5-aminoquinoline-3-carboxylate . This intermediate is soluble in standard organics and ready for further chemistry.
Scenario B: "I need to take an NMR, but it precipitates in DMSO."
Diagnosis: Even in DMSO-d6, the zwitterionic lattice can be stubborn. Fix: You must shift the equilibrium completely to the cationic form to break the intermolecular salt bridges.
Recommended Solvent Systems:
| Solvent System | Solubility Rating | Application | Note |
|---|---|---|---|
| DMSO-d6 | Moderate | General 1H NMR | May require heating to 60°C to fully dissolve. |
| DMSO-d6 + 2 drops DCl/D₂O | High | 1H NMR | Acidifies the amine/quinoline N, breaking the zwitterion. |
| TFA-d (Trifluoroacetic acid-d) | Very High | 1H / 13C NMR | Best for stubborn samples. The molecule becomes fully protonated. |
| D₂O + NaOD | Moderate | 1H NMR | Forms the anionic carboxylate salt. Good if acid-sensitive. |
Warning: When using TFA-d, remember that chemical shifts will move significantly downfield due to protonation of the ring nitrogen.
Scenario C: "I'm trying to purify it, but it's stuck on the baseline."
Diagnosis: On silica gel, the basic amine interacts with acidic silanols, and the carboxylic acid interacts with the surface. The molecule "streaks" or doesn't move. Fix: You cannot use standard Hexane/EtOAc. You must use a polar, buffered mobile phase.
Chromatography Guide:
-
Reverse Phase (C18): Highly recommended over Normal Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Why? The acid keeps the molecule protonated and soluble in the aqueous phase, preventing tailing.
-
-
Normal Phase (Silica): If you must use silica:
-
Mobile Phase: DCM / Methanol / Ammonium Hydroxide (e.g., 90:9:1).
-
Why? The
competes with the amine for silica sites, allowing your compound to elute.
-
PART 4: Mechanism of Action (Visualized)
Understanding the charge state is critical for extraction and isolation.
Figure 2: The pH-dependent charge states. Solubility is lowest in the black "Zwitterion" zone (Isoelectric point).
PART 5: Frequently Asked Questions (FAQ)
Q: Can I use DMF or DMSO for a reaction? A: Yes, these are "Polar Aprotic" solvents and will likely dissolve the compound, especially with heat. However , removing DMF/DMSO is difficult. If your product is also zwitterionic, you will struggle to extract it back out of the DMF. We strongly suggest esterification (See Scenario A) to allow the use of volatile solvents like DCM.
Q: How do I isolate the pure acid from water without a column? A: Use Isoelectric Precipitation .
-
Dissolve the crude material in strong acid (pH 1) or strong base (pH 12).
-
Slowly adjust the pH toward neutral (pH 6–7) using 1M NaOH or HCl.
-
Monitor for cloudiness. At the isoelectric point, the zwitterion will form and precipitate out of the water.
-
Filter the solid.[1]
Q: Why is my yield low during extraction? A: You are likely extracting at the wrong pH.
-
If you extract with DCM at pH 7, the zwitterion stays in the water.
-
Strategy: It is very difficult to extract the free amino-acid into organics. It is better to evaporate the water or use n-Butanol for extraction if strictly necessary.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11911, 5-Aminoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. Esterification - General Procedures and Mechanisms. Retrieved from [Link]
-
Level, G., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts.[2] ChemPhysChem.[2] Retrieved from [Link]
-
ResearchGate (2020). Community Discussion: How to desalt/purify zwitterions? Retrieved from [Link]
Sources
Technical Support Center: 5-Aminoquinoline-3-Carboxylic Acid Purification
Topic: Removing Impurities from 5-Aminoquinoline-3-Carboxylic Acid Synthesis Document ID: TS-Q3CA-005 Version: 2.1 (Current) Status: Active
Introduction: The "Zwitterion Trap"
Welcome to the technical support hub for 5-aminoquinoline-3-carboxylic acid (5-AQC) . If you are accessing this guide, you are likely facing low yields, persistent coloration, or difficult separations.
5-AQC is a deceptive molecule. It possesses three ionizable sites: the carboxylic acid (C3), the quinoline nitrogen (N1), and the exocyclic amine (C5). This creates a complex solubility profile where the molecule behaves as a zwitterion. Most purification failures stem from treating this molecule like a standard organic amine or a simple carboxylic acid.
This guide abandons generic advice in favor of mechanistic troubleshooting for the three most common impurity classes: Reduction Intermediates , Regioisomers , and Inorganic Residues .
Module 1: The "Black Box" of Reduction (Nitro-to-Amine)
Symptom: LC-MS shows a peak at [M+16] or [M+14] relative to the product. The product is colored (red/brown) even after workup. Root Cause: Incomplete reduction of the 5-nitroquinoline-3-carboxylic acid precursor.
The reduction of a nitro group is not instantaneous; it proceeds through a nitroso and hydroxylamine cascade. If your reaction stalls, you will isolate these toxic, colored intermediates.
The Impurity Cascade
-
Starting Material: 5-Nitroquinoline-3-carboxylic acid (Mass
) -
Intermediate 1: Nitroso (-NO)
[M-16] -
Intermediate 2: Hydroxylamine (-NHOH)
[M-2] relative to amine (often seen as [M+16] vs product). -
Product: 5-Aminoquinoline-3-carboxylic acid.
Troubleshooting Protocol: The "Hydrazine Spike"
If using Pd/C and
Step-by-Step Fix:
-
Switch Hydrogen Source: If
gas balloon/pressure is stalling, switch to Hydrazine Hydrate (5-10 eq) with Pd/C in refluxing ethanol. The kinetic energy and surface activation often push the hydroxylamine over the energy barrier. -
Acidic Scavenging: If the impurity persists, dissolve the crude solid in 1M HCl. The amine dissolves; the nitro/nitroso impurities are far less basic and can be extracted into Ethyl Acetate (EtOAc).
-
Validation: Check the aqueous layer by LC-MS before basification.
Module 2: The Isoelectric Trap (Workup & Precipitation)
Symptom: "I basified the reaction to pH 10, but got no precipitate," or "My product is stuck in the water phase." Root Cause: Misunderstanding the Isoelectric Point (pI).
5-AQC is amphoteric.
-
pH < 2: Soluble Cation (Protonated Quinoline N + Protonated Amine).
-
pH > 9: Soluble Anion (Deprotonated Carboxylate).
-
pH ~ 3.5 - 4.5 (pI): Insoluble Zwitterion (Net charge 0).
Critical Error: Many researchers basify to pH 10-12 (like a standard aniline workup), inadvertently re-dissolving the product as a carboxylate salt.
Visualization: The pH Swing Workflow
Figure 1: The "pH Swing" purification strategy. The target window is narrow (pH 3.8–4.2) due to the zwitterionic nature of the molecule.
Protocol: The "Gradient Precipitation"
-
Dissolve crude material in minimal 2M HCl.
-
Filter off any insoluble solids (Pd/C, unreacted nitro).
-
Place the filtrate on a pH meter with stirring.
-
Add 2M NaOH dropwise.
-
Watch Point: A precipitate will form around pH 3.0.
-
Stop Point: Continue to pH 4.0. Stir for 30 minutes.
-
Check: Filter a small aliquot. If the filtrate is still UV-active (TLC), adjust pH by ±0.5 units.
-
Collect solid and wash with cold water (pH 4 adjusted).
Module 3: Regioisomer Wars (5-Amino vs. 8-Amino)
Symptom: NMR shows small "shadow" peaks in the aromatic region. Root Cause: Upstream nitration issues. If the precursor was made via nitration of quinoline-3-carboxylic acid, you likely have 5-nitro and 8-nitro isomers. Reduction yields 5-amino and 8-amino isomers. Separation is difficult due to similar pKas.
Separation Strategy Table
| Method | 5-Amino Isomer (Target) | 8-Amino Isomer (Impurity) | Mechanism |
| Recrystallization | Less Soluble in AcOH | More Soluble in AcOH | 8-amino group forms intramolecular H-bond with ring N, increasing solubility in organic acids. |
| Chelation | Weak tridentate binder | Strong bidentate binder | 8-amino + Ring N form a perfect "pocket" for Cu(II) or Fe(II). |
The "Copper Wash" (Advanced)
If recrystallization fails, exploit the "8-hydroxyquinoline-like" geometry of the 8-amino isomer.
-
Dissolve mixture in dilute acid.
-
Add 0.1 eq of
. The 8-amino isomer binds Cu tightly (similar to 8-hydroxyquinoline) and may precipitate or shift retention significantly. -
Note: This is a high-risk/high-reward strategy requiring subsequent metal scavenging.
Module 4: Metal Scavenging (Pd/Fe Residues)
Symptom: Product is grey/black or fails downstream coupling reactions (catalyst poisoning). Root Cause: Amino-quinolines are excellent ligands for Palladium. Simple filtration is insufficient.
Protocol: The Thiol-Silica Treatment
Do not use charcoal (it binds the planar quinoline ring too strongly, causing yield loss).
-
Dissolve the semi-pure product in DMF or DMSO (solubility is poor in alcohols).
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at 10% w/w.
-
Stir at 40°C for 2 hours.
-
Filter while warm.
-
Precipitate product by pouring the DMF filtrate into water (pH adjusted to 4).
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography? A: Yes, but standard silica is acidic and will streak the amine. You must use DCM:MeOH:NH4OH (90:9:1) . The ammonia is critical to deprotonate the silica and allow the amine to elute.
Q: My product turned purple overnight on the bench.
A: Aminoquinolines are photosensitive and prone to air oxidation (forming quinone-imines). Store under Argon in the dark. If oxidized, wash with a dilute solution of sodium dithionite (
Q: I cannot dissolve the product to take an NMR.
A: This is classic zwitterion behavior. Do not use
References
-
Gould-Jacobs Reaction & Quinoline Synthesis
- Title: The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
- Source: J. Am. Chem. Soc. 1939, 61, 10, 2890–2895.
-
URL:[Link]
- Title: Isoelectric Point of Amino Acids: Calculation and Applications.
-
Separation of Nitroquinoline Isomers
-
Title: Process to separate 5-nitroquinoline and 8-nitroquinoline (EP0858998A1).[1]
- Source: European Patent Office / Google P
- URL
-
-
Reduction Strategies for Nitro-Quinolines
- Title: Synthesis and Biological Evalu
- Source: N
-
URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Aminoquinoline-3-Carboxylic Acid Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of highly deactivated, sterically hindered heteroaromatic scaffolds. 5-aminoquinoline-3-carboxylic acid is notoriously difficult to couple due to its bifunctional nature, zwitterionic properties, and the inherent electronic deactivation of the quinoline core.
This guide provides field-proven methodologies, mechanistic explanations, and validated protocols to help you overcome these synthetic hurdles and achieve high-yielding amide couplings.
Troubleshooting Guide & FAQs
Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail when I try to acylate the 5-amino group? A: The failure stems from a combination of electronic deactivation and steric hindrance. The 5-amino group is an aromatic amine (aniline derivative) that is severely deactivated by the electron-withdrawing nature of the quinoline ring and the 3-carboxylic acid group. Furthermore, the 5-position experiences significant peri-steric hindrance from the adjacent C4 proton. Standard activated esters (like HOBt esters) are simply too bulky and insufficiently electrophilic to be attacked by this weak nucleophile. Solution: You must bypass standard activated esters and utilize highly reactive acyl imidazoliums or acyl fluorides . The combination of TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) and N-methylimidazole (NMI) generates an extremely reactive acyl imidazolium intermediate in situ, which is highly effective for coupling non-nucleophilic, hindered anilines[1].
Q2: I am trying to couple a bulky secondary amine to the 3-carboxylic acid. I observe low yields and unreacted starting material. What is the best approach? A: Activating the 3-carboxylic acid with bulky uronium salts (e.g., HATU) can lead to premature hydrolysis or coordination with the basic quinoline nitrogen. When the incoming amine is also sterically hindered, the tetrahedral intermediate formed during aminolysis becomes highly congested, raising the activation energy barrier. Solution: Convert the 3-carboxylic acid into an acyl fluoride using reagents like TFFH or Deoxo-Fluor[2]. Acyl fluorides are uniquely suited for sterically hindered couplings because the fluoride leaving group is exceptionally small (minimizing steric clash) and the C–F bond is highly resistant to hydrolysis, allowing the slow aminolysis step to proceed without competing degradation[3].
Q3: My starting material is completely insoluble in standard organic solvents (DCM, THF). How can I improve reaction homogeneity? A: 5-aminoquinoline-3-carboxylic acid exists as a zwitterion, forming a robust intermolecular hydrogen-bonding network that renders it insoluble in most non-polar and moderately polar solvents. Solution: Switch to highly polar aprotic solvents like NMP or DMF. To disrupt the hydrogen bonding, add a chaotropic salt such as anhydrous LiCl (up to 5% w/v). Alternatively, pre-forming a salt by adding a strong, non-nucleophilic base (like 2,6-lutidine or NMI) can fully deprotonate the carboxylic acid, breaking the zwitterionic lattice and drastically improving solubility.
Quantitative Data: Coupling Reagent Selection Matrix
To ensure self-validating experimental design, select your coupling reagent based on the specific vector of functionalization. The table below summarizes the causality behind reagent efficacy for this specific scaffold.
| Coupling Reagent System | Target Vector | Reactivity Profile | Steric Tolerance | Epimerization Risk | Ideal Use Case for 5-Aminoquinoline-3-COOH |
| EDC / HOBt | 3-COOH | Low / Moderate | Poor | Low | Unhindered primary amines (aliphatic). |
| COMU / Oxyma | 3-COOH | High | Moderate | Very Low | Coupling moderately hindered amines; highly soluble byproducts[4]. |
| TFFH / DIPEA | 3-COOH | Very High | Excellent | Moderate | Coupling extremely bulky secondary amines via acyl fluoride[2]. |
| TCFH / NMI | 5-NH₂ | Extremely High | Excellent | Moderate | Acylating the deactivated 5-amino group with external acids[1]. |
Experimental Protocols
Protocol A: Acylation of the Deactivated 5-Amino Group (TCFH/NMI Method)
This protocol utilizes TCFH and NMI to generate a highly reactive acyl imidazolium from an external carboxylic acid, forcing the amidation of the poorly nucleophilic 5-aminoquinoline core[1].
-
Preparation: In an oven-dried vial under nitrogen, dissolve the external carboxylic acid (1.2 equiv.) and 5-aminoquinoline-3-carboxylic acid (1.0 equiv., pre-protected at the 3-COOH if necessary, e.g., as a methyl ester) in anhydrous NMP (0.2 M).
-
Base Addition: Add N-methylimidazole (NMI, 3.0 equiv.) to the stirring solution. The solution should become homogeneous.
-
Activation: Cool the reaction to 0 °C. Add TCFH (1.2 equiv.) in one portion.
-
Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. The acyl imidazolium forms rapidly and undergoes aminolysis.
-
Workup: Quench the reaction with water. If the product is highly lipophilic, extract with EtOAc. If it remains zwitterionic, purify directly via reverse-phase HPLC.
Protocol B: Amidation of the 3-Carboxylic Acid (In Situ Acyl Fluoride Method)
This protocol uses TFFH to generate an acyl fluoride at the 3-position, minimizing steric clash for incoming bulky amines[2].
-
Preparation: Dissolve 5-aminoquinoline-3-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.15 M). Add 2,6-lutidine (3.0 equiv.) to ensure complete deprotonation and solubility.
-
Fluorination: Add TFFH (1.1 equiv.) to the mixture at room temperature. Stir for 30 minutes to ensure complete conversion to the acyl fluoride intermediate. (Note: The acyl fluoride is stable to moisture but highly reactive to amines).
-
Amine Addition: Add the sterically hindered secondary amine (1.5 equiv.).
-
Heating (Optional): If the amine is exceptionally bulky, heat the reaction to 60 °C for 12 hours.
-
Workup: Dilute with saturated aqueous NaHCO₃ and extract with DCM. Wash the organic layer with 1M HCl (if the product is not acid-sensitive) to remove unreacted amine and pyridine derivatives.
Mechanistic & Workflow Visualizations
Decision Tree: Coupling Strategy for 5-Aminoquinoline-3-Carboxylic Acid
The bifunctional nature of the molecule requires divergent activation strategies depending on which functional group is being targeted.
Caption: Divergent coupling strategies based on the target functionalization vector.
Mechanistic Pathway: TCFH/NMI Activation
Understanding the causality of the TCFH/NMI system is critical. NMI acts as both a nucleophilic catalyst and a base, reacting with TCFH to form the active intermediate.
Caption: Mechanism of TCFH/NMI mediated amide coupling overcoming poor nucleophilicity.
References
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development Source: ACS Publications URL:[Link][4]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Organic & Biomolecular Chemistry Source: RSC Publishing URL:[Link][2]
-
TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations | Organic Letters Source: ACS Publications URL:[Link][1]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) | Organic Letters Source: ACS Publications URL:[Link][3]
Sources
Technical Support Center: 5-Aminoquinoline-3-Carboxylic Acid
Senior Application Scientist Desk Subject: Optimization of Solubility and Stability in Solution Reference ID: CAS 1416439-59-2
Introduction
Welcome to the technical support hub for 5-aminoquinoline-3-carboxylic acid . This guide addresses the unique physicochemical challenges posed by this amphoteric scaffold. As a researcher, you are likely encountering two primary bottlenecks: solubility limits (due to zwitterionic aggregation) and oxidative instability (driven by the electron-rich 5-amino substituent).
This document moves beyond standard datasheets to provide causal analysis and self-validating protocols for your experiments.
Module 1: Solubility & Dissolution Troubleshooting
The Issue: "The compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer."
Root Cause Analysis: The Zwitterionic Trap
5-aminoquinoline-3-carboxylic acid possesses three ionizable centers:
-
Carboxylic Acid (C3): pKa ~3–4 (Acidic)
-
Quinoline Nitrogen (N1): pKa ~4.9 (Basic)
-
Exocyclic Amine (C5-NH2): Weakly basic (pKa < 4 due to resonance delocalization into the electron-deficient pyridine ring).
At neutral pH (pH 6–7), the molecule often exists in a zwitterionic state (deprotonated carboxylate / protonated quinolinium). This results in a net neutral charge and minimal aqueous solubility, leading to aggregation and precipitation [1, 7].
Troubleshooting Protocol: The "pH Shift" Method
To maintain solubility in aqueous media, you must force the molecule away from its isoelectric point (pI).
| Target State | pH Strategy | Mechanism | Recommended For |
| Cationic | pH < 3 | Protonation of N1 and C5-NH2 | LC-MS mobile phases (0.1% Formic Acid) |
| Anionic | pH > 8 | Deprotonation of C3-COOH | Biological assays (using Tris/Bicarbonate) |
| Neutral | pH 4–6 | AVOID (Zwitterionic Region) | Precipitation Zone |
Visual Guide: Solubility Decision Logic
Use this flowchart to determine the optimal solvent system for your application.
Caption: Decision tree for overcoming zwitterionic precipitation events.
Module 2: Chemical Stability (Oxidation Prevention)
The Issue: "My clear solution turned yellow/brown after 24 hours."
Root Cause Analysis: Oxidative Degradation
The 5-amino group renders the quinoline ring electron-rich and susceptible to oxidation.
-
Auto-oxidation: In the presence of dissolved oxygen, the amino group can oxidize to form quinone-imine intermediates or azo-dimers [1].
-
Metal Catalysis: Trace transition metals (Fe, Cu) in buffers can catalyze this process, leading to rapid browning (polymerization).
-
N-Oxide Formation: The quinoline nitrogen is also susceptible to N-oxidation over long periods.
Self-Validating Stability Protocol
If you observe color change, validate the integrity of your compound using this checklist:
-
The Degassing Step:
-
Protocol: Sparge buffers with Argon or Nitrogen for 15 minutes before adding the compound.
-
Why: Removes dissolved oxygen, the primary reactant in auto-oxidation.
-
-
The Antioxidant Spike:
-
Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer.
-
Validation: If the solution remains clear with antioxidant but browns without it, the mechanism is confirmed as oxidation [11].
-
-
Chelation:
-
Add 1 mM EDTA to buffers.
-
Why: Sequesters trace metals that catalyze amino-oxidation [14].
-
Module 3: Photostability
The Issue: "Unexplained loss of potency or new peaks in HPLC after benchtop exposure."
Root Cause Analysis: Photo-Excitation
Quinolines are chromophores that absorb strongly in the UV/Blue region. Upon excitation, the 5-aminoquinoline core can undergo:
-
Radical Formation: Excited states can abstract protons or react with solvent, leading to ring-opening or dimerization [10, 17].
-
Photobasicity: The pKa of the quinoline nitrogen increases significantly in the excited state, altering reactivity under irradiation [17].
Visual Guide: Degradation Pathways
Understanding these pathways helps in identifying impurities in LC-MS.
Caption: Primary degradation pathways driven by light (photolysis) and oxygen (oxidation).
Module 4: Storage & Handling Guidelines
To maximize shelf-life, adhere to these strict handling conditions.
| Parameter | Recommendation | Technical Rationale |
| Solid Storage | -20°C, Desiccated | Prevents hydrolysis and moisture-mediated oxidation. |
| Stock Solvent | DMSO (Anhydrous) | High solubility; prevents proton exchange. |
| Stock Storage | -80°C (Single Use) | Avoids freeze-thaw cycles which induce micro-precipitation. |
| Light Protection | Amber Vials + Foil | Blocks UV excitation of the quinoline core. |
| Incompatible | Aldehydes / Ketones | Reacts with 5-NH2 to form Schiff bases [10]. |
References
-
Electrochemical Oxidation of Aminoquinolines. Journal of The Electrochemical Society, 2012. 1[1][2][3][4][5][6][7][8][9]
-
5-Aminoquinoline-3-Carboxylic Acid Properties. Fluorochem Product Data. 10[3][4][6]
-
PubChem Compound Summary: 5-Aminoquinoline. National Library of Medicine. 11[1][2][3][4][6][9]
-
Effect of pH on Solubility of Quinoline Derivatives. AAPS PharmSciTech, 2019.[9] 9[1][3][4][6]
-
Photostability Testing of New Active Substances. EMA Guidelines. 12
-
Photophysical Properties of 5-Aminoquinoline. Spectrochimica Acta, 2009. 13[1][2][3][4][6][7][9]
-
Stability and Storage of Aminoquinolines. BenchChem Technical Guide. 8[1][3][4][6][7][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. DSpace [iris.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. 5-Aminoquinoline 97 611-34-7 [sigmaaldrich.com]
troubleshooting low yields in quinoline-3-carboxylic acid synthesis
The following technical guide addresses the synthesis and troubleshooting of Quinoline-3-Carboxylic Acid (Q3CA) scaffolds.
This guide distinguishes between the two most common target structures in drug development:
-
4-Oxo-1,4-dihydroquinoline-3-carboxylic acids (The "Gould-Jacobs" product; precursors to fluoroquinolones like Ciprofloxacin).
-
Fully aromatic Quinoline-3-carboxylic acids (The "Friedländer" product; precursors to kinase inhibitors).
Module 1: Diagnostic & Method Selection
Start here. Low yields often stem from selecting a pathway incompatible with your specific substituent electronics.
Q: Which synthetic route matches my target?
-
Target A: 4-Oxo-quinoline-3-carboxylic acid (e.g., Antibiotic scaffolds).
-
Target B: Aromatic Quinoline-3-carboxylic acid (e.g., Kinase inhibitors).
-
Primary Route:Friedländer Annulation or Pfitzinger Reaction (modified).
-
Critical Bottleneck: Carbonyl self-condensation and catalyst selection.
-
Caption: Decision matrix for selecting the optimal synthetic route based on the target pharmacophore.
Module 2: Troubleshooting the Gould-Jacobs Reaction
Context: This route involves condensing an aniline with diethyl ethoxymethylenemalonate (EMME), followed by cyclization.[3][5] This is the industrial standard but prone to "tarring" during the thermal step.
Phase 1: Condensation (Formation of Anilinomethylene Malonate)
Q: My yield is <50% in the first step. The product looks oily.
-
Diagnosis: Incomplete elimination of ethanol or reversible reaction kinetics.
-
Solution:
-
Solvent-Free Approach: Run the reaction neat (no solvent) at 110–120°C. This drives the equilibrium by boiling off the ethanol byproduct (bp 78°C) immediately.
-
Vacuum Assist: Apply weak vacuum (approx. 200 mbar) during the final hour of heating to remove trace ethanol and shift equilibrium to completion [1].
-
Purity Check: The intermediate must be solid. If oily, recrystallize from hexane/ethanol before proceeding. Impurities here will carbonize in the next step.
-
Phase 2: Cyclization (The "Thermal Hump")
Q: The reaction turns into black tar during cyclization. Yield is negligible. [6]
-
Diagnosis: Oxidation and polymerization caused by uncontrolled heating or insufficient dilution. The cyclization requires ~250°C, a temperature where most organics decompose.
-
Corrective Protocol (Thermal Method):
-
Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at 258°C, providing an internal temperature clamp.
-
Concentration: High dilution is mandatory (10–20 mL solvent per 1 g reactant) to prevent intermolecular polymerization.
-
Inert Atmosphere: Strictly degas solvents with N2/Ar. At 250°C, even trace oxygen causes rapid oxidative degradation [2].
-
Q: Is there a way to avoid the 250°C requirement?
-
Alternative Protocol (Acid Catalysis):
Q: My product is 4-hydroxy-3-ester. How do I get the acid?
-
Saponification: Standard hydrolysis (NaOH/H2O, reflux).
-
Note: Do not attempt to hydrolyze before cyclization; the dicarboxylic acid intermediate decarboxylates easily, ruining the cyclization potential.
Module 3: Troubleshooting the Friedländer Synthesis
Context: Condensation of o-aminoaryl aldehydes/ketones with carbonyls containing active methylenes.[6][10][11]
Q: I see starting material remaining, but also many side spots on TLC.
-
Diagnosis: The carbonyl partner (e.g., ethyl acetoacetate) is undergoing self-condensation faster than it reacts with the o-aminoaldehyde.
-
Solution:
-
Change Addition Order: Do not mix all reagents at once. Dissolve the o-aminoaldehyde and catalyst (e.g., piperidine or sulfamic acid) first, then add the carbonyl partner dropwise at reflux. This keeps the concentration of the active methylene low, favoring the cross-reaction [4].
-
Q: The reaction fails with electron-withdrawing groups (EWGs) on the aniline.
-
Mechanistic Insight: EWGs reduce the nucleophilicity of the amine, stalling the initial Schiff base formation.
-
Protocol Adjustment:
-
Switch to Lewis Acid Catalysis . Use ZnCl2 or FeCl3 (5–10 mol%) instead of basic conditions. Lewis acids activate the carbonyl oxygen of the partner, making it more susceptible to attack by the "sluggish" amine [5].
-
Module 4: Purification & Isolation (The "Hidden" Yield Killer)
Context: Quinoline-3-carboxylic acids are amphoteric (zwitterionic). They are soluble in both strong acid (protonated N) and strong base (deprotonated COOH).
Q: I added acid to precipitate the product, but it redissolved. Where is it?
-
The Trap: You likely over-acidified.
Q: How do I find the correct pH for precipitation?
-
Protocol:
-
Dilute the reaction mixture with water.
-
Monitor pH with a calibrated meter (paper is too imprecise here).
-
Adjust pH slowly. For most Q3CA derivatives, the pI is between pH 4.5 and 6.0 .
-
Visual Cue: The solution will become cloudy as it approaches the pI. Stop adding acid/base exactly when precipitation is heaviest.
-
Crystallization: If an amorphous solid forms, heat the slurry to reflux (in water/acetic acid) and cool slowly to induce crystallization.
-
Q: My product is trapped in the aqueous mother liquor.
-
Recovery:
-
Do not use simple extraction (DCM/EtOAc often fail for zwitterions).
-
Use n-Butanol for extraction; it is polar enough to pull the zwitterion from the aqueous phase.
-
Summary of Optimization Data
| Parameter | Standard Condition | Optimized Condition | Expected Yield Impact |
| Gould-Jacobs Step 1 | Reflux in Ethanol | Neat (Solvent-free) @ 120°C | +10-15% (Equilibrium shift) |
| Gould-Jacobs Step 2 | Diphenyl ether @ 250°C | Eaton's Reagent @ 80°C | +20% (Prevents tarring) |
| Friedländer Catalyst | KOH / NaOH | Sulfamic Acid or ZnCl2 | +15% (Reduced side reactions) |
| Isolation pH | "Acidic" (pH < 1) | Isoelectric (pH 4-6) | +30% (Recovery efficiency) |
References
-
Biere, H., & Seelen, W. (1976). Syntheses of 4-oxo-quinoline-3-carboxylic acids. Liebigs Annalen der Chemie. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Zewge, D., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. Molecules (MDPI). Link
-
Marco-Contelles, J., et al. (2009). Friedländer reaction: a powerful strategy for the synthesis of quinolines. Chemical Reviews. Link
-
BenchChem Technical Support. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Link
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. chemrxiv.org [chemrxiv.org]
preventing oxidation of aminoquinoline derivatives during workup
Technical Support Center: Preventing Oxidation of Aminoquinoline Derivatives During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the oxidative instability of aminoquinolines (e.g., 8-aminoquinoline directing groups, primaquine derivatives, and synthetic intermediates).
The Causality of Aminoquinoline Oxidation
Aminoquinolines are notoriously susceptible to oxidative degradation during reaction workups. The core issue lies in the electron-rich nature of the amino-substituted quinoline ring. During standard liquid-liquid extractions, basification is required to partition the product into the organic layer. However, deprotonation converts the stable ammonium salt into a free base. This free base is highly electron-rich, significantly lowering its oxidation potential.
When exposed to ambient air, light, or trace transition metals, the free base undergoes single-electron transfer (SET) oxidation. This forms a transient nitrogen-centered radical that delocalizes across the quinoline ring, rapidly reacting with molecular oxygen to form deeply colored (pink, blue, or black) 5,6-quinolinequinone derivatives and intractable polymeric tars[1].
To prevent this, your workup must be a self-validating system of oxygen exclusion, radical quenching, and thermodynamic control .
Mechanistic Pathway of Degradation
Mechanistic pathway of aminoquinoline oxidative degradation during alkaline workup.
Troubleshooting & Optimization Workflow
Workflow for troubleshooting and preventing aminoquinoline oxidation during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My aminoquinoline product turns dark brown immediately upon basification during liquid-liquid extraction. Why does this happen, and how can I prevent it? A1: Basification converts the protonated aminoquinoline salt into its free base form. The free base is highly electron-rich, making it hyper-reactive to dissolved oxygen[1]. Prevention: Do not use strong bases like NaOH (pH > 12). Instead, buffer the aqueous layer to pH 8–9 using saturated sodium bicarbonate (NaHCO₃). This minimizes the concentration of the fully deprotonated, hyper-reactive species while still allowing partitioning into the organic phase. Furthermore, perform the basification at reduced temperatures (0–5 °C), as lower kinetic energy drastically slows the oxidation rate[2].
Q2: Which antioxidants are best suited for the organic and aqueous layers during extraction? A2: The choice of antioxidant depends on the phase you are targeting:
-
Organic Phase: Butylated hydroxytoluene (BHT) is an excellent phenolic radical scavenger. It donates a hydrogen atom to quench free radicals, preventing them from attacking the amine[2].
-
Aqueous Phase: Sodium dithionite (Na₂S₂O₄) or glutathione (GSH) are highly effective. They act as strong reducing agents that rapidly consume dissolved oxygen and reduce any transiently formed quinone-imines back to the parent amine[3].
Q3: I am already using deoxygenated solvents, but I still see degradation. What am I missing? A3: You are likely dealing with trace metal catalysis or photolytic degradation. Trace transition metals (e.g., Cu, Fe, Pd) from tap water, lower-grade reagents, or even stainless steel needles can catalyze the autoxidation of amines[4]. Prevention: Wash the organic layer with an aqueous solution of a chelating agent, such as EDTA (0.1 M), to sequester pro-oxidant metal ions[4]. Additionally, aminoquinolines are photosensitive; wrap your separatory funnels in aluminum foil or use amber glassware to prevent UV/ambient light from accelerating the reaction[4].
Q4: How difficult is it to remove the 8-aminoquinoline directing group once the synthesis is complete? A4: The 8-aminoquinoline directing group forms a highly resonance-stabilized amide bond, making it exceptionally robust. Removal typically requires harsh solvolysis (concentrated acids/bases at 100–130 °C) or oxidative deprotection to convert the amide into a more labile imide[5].
Data Presentation: Antioxidant Selection Guide
| Antioxidant | Phase Compatibility | Mechanism of Action | Ideal Use Case |
| Butylated Hydroxytoluene (BHT) | Organic | Phenolic radical scavenger; donates H-atom to quench propagating radicals[2]. | Routine addition to extraction solvents (EtOAc, DCM) at 100–500 ppm. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous | Strong reducing agent; consumes dissolved O₂ and reduces quinones. | Highly sensitive 8-aminoquinolines; added directly to aqueous washes. |
| Glutathione (GSH) | Aqueous | Sulfhydryl group interacts with and neutralizes radicals[3]. | Biocompatible extractions or cell-based assay preparations. |
| Phosphites | Organic | Decomposes hydroperoxides to prevent the formation of reactive oxidizing species[2]. | Long-term storage of purified aminoquinoline oils/resins. |
| EDTA / Citric Acid | Aqueous | Metal chelator; sequesters pro-oxidant transition metals[4]. | Aqueous washes to remove Pd/Cu cross-coupling catalyst residues. |
Experimental Protocols
Protocol 1: Anaerobic Liquid-Liquid Extraction with Antioxidants
This protocol is self-validating: by eliminating oxygen, sequestering metals, and quenching radicals simultaneously, the thermodynamic pathways for oxidation are entirely blocked.
Step 1: Solvent Deoxygenation
-
Transfer your extraction solvent (e.g., Ethyl Acetate) and aqueous buffer (e.g., sat. NaHCO₃) into separate Schlenk flasks.
-
Insert a long needle connected to an inert gas source (Nitrogen or Argon) below the liquid surface.
-
Sparge the solvents vigorously for 15–30 minutes to displace dissolved oxygen[4].
Step 2: Antioxidant & Chelator Addition
-
To the deoxygenated organic solvent, add 200 ppm of BHT[2].
-
To the deoxygenated aqueous buffer, add EDTA to a final concentration of 0.1 M[4]. (If the product is extremely sensitive, also add 0.1 M sodium dithionite).
Step 3: Temperature Control
-
Chill both the organic and aqueous solvents to 0–5 °C in an ice bath prior to use[2].
Step 4: Extraction & Partitioning
-
Transfer the crude reaction mixture to a separatory funnel wrapped in aluminum foil (to exclude light)[4].
-
Add the chilled, deoxygenated aqueous buffer to adjust the pH to 8–9.
-
Add the BHT-spiked organic solvent. Invert gently to avoid emulsion formation. Vent frequently under a stream of inert gas.
Step 5: Drying and Concentration
-
Separate the organic layer and dry over anhydrous Na₂SO₄ under a positive pressure of Nitrogen.
-
Filter and concentrate under reduced pressure. When breaking the vacuum on the rotary evaporator, flush the system with Nitrogen rather than ambient air.
References
Sources
solvent selection for 5-aminoquinoline-3-carboxylic acid reactions
Ticket ID: 5AQ-3CA-SOLV Subject: Solubility Optimization, Reaction Setup, and Purification Strategies Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
System Diagnostics: The "Zwitterion Trap"
Before selecting a solvent, you must understand why your experiments are failing. 5-Aminoquinoline-3-carboxylic acid is not a standard organic building block; it is a rigid, aromatic amino acid.[2]
-
The Problem: It exists primarily as a zwitterion in the solid state.[2][3] The carboxylic acid protonates the basic quinoline nitrogen (or the 5-amino group), creating a high-melting-point salt lattice that resists solvation.
-
The Consequence: Standard solvents (DCM, THF, Toluene, EtOAc) fail because they cannot break this ionic lattice.
-
The Solution: You must disrupt the intermolecular forces using Polarity , pH manipulation , or Heat .[1][2][4]
Solubility Matrix
Data based on thermodynamic solubility behavior of zwitterionic quinolines.
| Solvent System | Solubility Rating | Application | Notes |
| DCM / Chloroform | 🔴 Insoluble | N/A | Do not use.[2][4] |
| THF / Dioxane | 🔴 Insoluble | N/A | Poor interaction with zwitterion.[2][4] |
| Methanol / Ethanol | 🟡 Sparingly Soluble | Reflux / Workup | Improves with acid (HCl) or base (TEA).[2][4] |
| DMSO / DMF / NMP | 🟢 Soluble | Reactions | Requires heat (40°C) or base to fully dissolve.[1][2][4] |
| Water (Neutral) | 🟡 Sparingly Soluble | N/A | Forms clumps.[1][2][4] |
| Water (Acidic/Basic) | 🟢 Soluble | Workup | Soluble as HCl salt (pH < 2) or Carboxylate (pH > 9).[1][2][4] |
Operational Workflows (Protocols)
Protocol A: The "Universal" Dissolution Strategy
Use this for setting up reactions where the starting material must be in solution.
The "Break-the-Lattice" Method:
-
Solvent Choice: Use anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1][2][4]
-
Base Activation: Add 2.0 - 3.0 equivalents of DIPEA (Diisopropylethylamine).[1][2][4]
-
Thermal Assist: If the solution remains cloudy, heat to 40–50°C for 15 minutes.
Protocol B: Amide Coupling (The "Gold Standard")
Target: Reacting the C3-Carboxylic Acid with an Amine.
Reagents:
-
Coupling Agent: HATU (Preferred) or T3P (Propylphosphonic anhydride).[1][2][4] Avoid EDC/HOBt for sterically hindered quinolines.
Step-by-Step:
-
Activation: Dissolve 5-aminoquinoline-3-carboxylic acid (1.0 eq) in DMF (0.2 M concentration).
-
Deprotonation: Add DIPEA (3.0 eq). Stir for 5 mins. The solution should clarify.
-
Pre-activation: Add HATU (1.1 eq). Stir at Room Temperature (RT) for 10–15 mins.
-
Addition: Add the amine partner (1.1 – 1.2 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (TLC is unreliable due to streaking).
Protocol C: Workup & Purification (The Exit Strategy)
The most common failure point is product loss into the aqueous layer during extraction.
The "Isoelectric Crash" Method:
-
Quench: Dilute the reaction mixture with water (5x reaction volume).
-
pH Adjustment:
-
Extraction (If precipitation fails):
Visual Logic Pathways
Figure 1: Reaction Setup Decision Tree
Use this logic flow to determine the correct solvent system based on your intended reaction.
Caption: Decision matrix for solvent selection based on the target functional group transformation.
Figure 2: Purification Workflow (Escaping the DMSO Trap)
How to recover your product when it's stuck in a polar solvent.
Caption: Workup strategy focusing on isoelectric precipitation and polar solvent extraction.
Troubleshooting & FAQ
Q: My reaction mixture turned into a thick slurry after adding the amine.
-
Diagnosis: You likely formed a salt between the unreacted carboxylic acid and your amine partner, or the product is precipitating early.
-
Fix: Add more solvent (DMF) and verify you have excess base (DIPEA).[2][4] If the slurry persists, sonicate the reaction. As long as the slurry is stirrable, the reaction will proceed, albeit slower.
Q: I see multiple spots on TLC, but LC-MS shows one peak.
-
Diagnosis: Zwitterionic quinolines "streak" on silica and can dissociate into different ionic forms (cation/neutral/anion) on the plate, appearing as "ghost" spots.[1][2]
-
Fix: Do not trust TLC for purity.[2][4] Use LC-MS.[2][4] If you must use TLC, add 1% Triethylamine (TEA) or 1% Acetic Acid to your eluent to force a single ionization state.
Q: Can I use EDC/HOBt instead of HATU?
-
Analysis: EDC/HOBt is often too weak for sterically hindered or electron-rich amino-acid-like molecules.[2][4] The 5-amino group donates electron density into the ring, potentially reducing the electrophilicity of the 3-carbonyl.
-
Recommendation: Stick to HATU or T3P .[1][2][4] T3P is particularly good if you want to perform the reaction in EtOAc (with massive excess of base) to simplify workup.
Q: How do I remove the residual DMF/DMSO?
-
Technique: The "LiCl Wash."[1][2][4] Dissolve your crude extract in EtOAc or DCM/MeOH.[2][4] Wash 3 times with 5% Lithium Chloride (LiCl) solution.[2][4] The LiCl increases the ionic strength of the aqueous layer, forcing the organic solvent (DMF) out of the organic layer and into the water, while "salting out" your product back into the organic layer.
References
-
BenchChem. (2025).[2][4][7][10][11] Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers. Retrieved from
-
PubChem. (2025).[1][2][4] 5-Aminoquinoline-3-carboxylic acid (Compound Summary). National Library of Medicine.[2][4] Retrieved from
-
Montalbetti, C. A., & Falque, V. (2005).[2][4] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU/DIPEA protocols in difficult substrates).
-
Google Patents. (n.d.).[2][4] Process for purification of quinoline derivatives via salt formation. Retrieved from
-
Fluorochem. (2025).[1][2][4][12] Product Sheet: 5-Aminoquinoline-3-carboxylic acid. Retrieved from
Sources
- 1. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijfmr.com [ijfmr.com]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 5-Aminoquinoline-3-Carboxylic Acid
For researchers engaged in the development of novel therapeutics and functional materials, the precise structural elucidation of molecular entities is paramount. 5-Aminoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest, combining the pharmacologically relevant quinoline scaffold with key functional groups—an aromatic amine and a carboxylic acid—that dictate its chemical reactivity and potential biological interactions. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of these functional groups and offers deep insights into the molecule's vibrational structure.
While a definitive, peer-reviewed experimental spectrum for 5-aminoquinoline-3-carboxylic acid is not widely available in public databases, a robust and reliable spectral interpretation can be constructed. This guide presents a predictive analysis of its key IR absorption bands. The interpretation is grounded in the fundamental principles of vibrational spectroscopy and a comparative analysis with two structurally related, well-characterized molecules: 5-aminoquinoline and quinoline-3-carboxylic acid . By deconstructing the target molecule into its constituent parts, we can confidently assign its characteristic vibrational modes.
Experimental Rationale & Comparative Framework
The underlying logic of this analysis is to treat the IR spectrum of 5-aminoquinoline-3-carboxylic acid as a superposition of the vibrational modes from its core functional groups, with predictable shifts arising from their electronic interplay.
-
5-Aminoquinoline provides the spectral signature for the quinoline ring system substituted with an amino group. Its spectrum will guide the assignment of N-H vibrations and the quinoline C=C/C=N ring modes as modulated by the electron-donating amino group.
-
Quinoline-3-carboxylic acid offers the vibrational characteristics of the quinoline ring bearing a carboxylic acid substituent. This allows for the confident assignment of the O-H, C=O, and C-O vibrations associated with the carboxyl moiety.
By comparing these, we can delineate the spectral features unique to each functional group and predict their manifestation in the target molecule.
Predicted IR Absorption Bands for 5-Aminoquinoline-3-Carboxylic Acid
The following table summarizes the predicted key IR absorption bands. The analysis is divided into three principal regions corresponding to the vibrations of the N-H/O-H groups, the carbonyl and aromatic double bonds, and the fingerprint region.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Rationale & Comparative Insights |
| High-Frequency Region (4000-2500 cm⁻¹) | |||
| ~3450 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary aromatic amines typically show two distinct bands in this region.[1] These peaks are expected to be sharp, similar to those observed for 5-aminoquinoline. |
| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer) | This is one of the most characteristic bands in IR spectroscopy.[2][3] The extreme broadness is due to strong intermolecular hydrogen bonding forming a dimer. This feature will likely overlap with the sharper C-H stretching bands. |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the quinoline ring system.[4] |
| Mid-Frequency Region (2000-1500 cm⁻¹) | |||
| ~1710-1680 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch is a very strong and sharp absorption. Its position is lowered from a non-conjugated acid (~1760 cm⁻¹) due to conjugation with the aromatic quinoline ring.[2] This is a key diagnostic band. |
| ~1650-1580 | Medium | N-H Bend (Scissoring) | Primary amines exhibit a characteristic N-H bending vibration in this region.[1] This band may appear as a shoulder on the more intense aromatic stretching bands. |
| ~1600, ~1570, ~1500 | Medium to Strong | C=C and C=N Ring Stretches | Aromatic and heteroaromatic rings display a series of absorptions corresponding to the stretching of the ring framework. The presence of both the electron-donating amino group and the electron-withdrawing carboxylic acid group will modulate the exact positions and intensities of these bands compared to unsubstituted quinoline. |
| Fingerprint Region (<1500 cm⁻¹) | |||
| ~1440-1395 | Medium | O-H Bend (in-plane) | This band arises from the in-plane bending of the carboxylic acid O-H group. It can sometimes be obscured by other absorptions in this crowded region.[2] |
| ~1335-1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the amino group and the aromatic ring is typically strong and falls within this range.[1] |
| ~1320-1210 | Strong | C-O Stretch (Carboxylic Acid) | This strong band is due to the stretching of the carbon-oxygen single bond of the carboxylic acid, which has significant coupling with the O-H in-plane bend.[2] |
| ~950-910 | Medium, Broad | O-H Bend (out-of-plane) | A broad absorption characteristic of hydrogen-bonded carboxylic acid dimers.[5] Its presence provides strong confirmatory evidence for the carboxyl group. |
| 900-650 | Medium to Strong | Aromatic C-H Out-of-Plane Bending | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. |
Visualizing the Vibrational Logic
To better illustrate the relationship between the molecular structure and its key vibrational modes, the following diagram highlights the primary functional groups responsible for the most characteristic IR signals.
Caption: Key functional groups and their corresponding IR vibrational regions.
Protocol: Acquiring a Comparative IR Spectrum
For researchers wishing to validate this predictive analysis, the following protocol outlines the standard procedure for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for small sample quantities.
Objective: To obtain a high-quality mid-IR spectrum of a solid powder sample (e.g., 5-aminoquinoline or quinoline-3-carboxylic acid) for comparative analysis.
Materials:
-
FTIR Spectrometer with a Diamond ATR accessory.
-
Solid sample (~1-2 mg).
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Kimwipes or other lint-free tissue.
Procedure:
-
Background Collection:
-
Ensure the ATR crystal surface is clean. Wipe gently with a Kimwipe dampened with isopropanol and allow it to fully evaporate.
-
Lower the ATR press arm to make contact with the empty crystal.
-
In the spectrometer software, initiate a "Collect Background" scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.
-
-
Sample Application:
-
Raise the press arm.
-
Using a clean spatula, place a small amount of the solid powder onto the center of the ATR crystal. Only enough to completely cover the crystal surface is needed.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure optimal and reproducible pressure.
-
-
Sample Spectrum Collection:
-
In the software, initiate a "Collect Sample" scan. Use the same number of scans and resolution as for the background scan.
-
The software will automatically perform the background subtraction, ATR correction (if applicable), and display the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks using the peak-picking function in the software.
-
Compare the peak positions (in cm⁻¹) and relative intensities to the predicted values and reference spectra.
-
-
Cleaning:
-
Raise the press arm and carefully remove the bulk of the powder with a dry Kimwipe.
-
Clean the crystal surface and the press tip with a Kimwipe dampened with isopropanol to remove any residual sample.
-
This systematic approach ensures the generation of a reliable spectrum that can be confidently compared against the predictive assignments provided in this guide, ultimately confirming the structural integrity of 5-aminoquinoline-3-carboxylic acid.
References
-
ResearchGate. Chemical structures of 5-aminoquinoline derivatives 3a-f. Available at: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
PubChem. 5-Aminoquinoline. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available at: [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S. Introduction to Spectroscopy. Saunders College Publishing, 1979.
-
Indian Journal of Pure & Applied Physics. Density functional theory and FTIR spectroscopic study of carboxyl group. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]
-
İstanbul Kültür Üniversitesi Institutional Repository. Vibrational Spectroscopic Investigation Of Free And Coordinated 5-Aminoquinoline: The IR, Raman And DFT Studies. Available at: [Link]
-
ResearchGate. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Available at: [Link]
-
TÜBİTAK Academic Journals. FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline. Available at: [Link]
-
Quimica Organica. IR Spectrum: Carboxylic Acids. Available at: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
National Center for Biotechnology Information. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available at: [Link]
-
MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]
-
PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available at: [Link]
- Google Patents. Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
Sources
A Researcher's Guide to the Accurate Melting Point Determination of 5-Aminoquinoline-3-Carboxylic Acid
The Significance of an Accurate Melting Point
For researchers and drug development professionals, an accurate melting point is non-negotiable. A sharp, well-defined melting point range is a strong indicator of a pure compound, while a broad or depressed melting point often suggests the presence of impurities. This is because impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. For a novel or uncharacterized compound like 5-aminoquinoline-3-carboxylic acid, establishing a reliable melting point is the first step in creating a comprehensive physicochemical profile.
Comparative Landscape: Structural Analogs
To provide context for our investigation, it is useful to consider the melting points of structurally related compounds. While not predictive, these values can offer a general expectation for the thermal behavior of our target molecule.
| Compound | Structure | Melting Point (°C) |
| 5-Aminoquinoline | 106-109[1][2] | |
| 5-Aminoisoquinoline-3-carboxylic acid | No data available | |
| 5-Aminopyridine-3-carboxylic acid | No data available |
Note: The lack of readily available data for close structural analogs underscores the importance of the experimental determination outlined in this guide.
Experimental Protocols for Melting Point Determination
The choice of method for melting point determination depends on the required level of precision, the amount of sample available, and the intended application of the data. Here, we provide detailed protocols for two widely accepted methods.
Method 1: Capillary Melting Point Apparatus
This traditional and widely accessible method relies on the visual observation of the sample as it is heated.[3]
Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which the sample begins to melt (onset) and completely liquefies (clear point) are recorded as the melting point range.[4]
Experimental Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the 5-aminoquinoline-3-carboxylic acid sample is completely dry and free of solvent.
-
Using a mortar and pestle, gently grind a small amount of the sample into a fine, uniform powder.[5] This ensures even heat distribution.
-
Press the open end of a capillary tube into the powder until a small amount of sample enters the tube.[6]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[4][6] Repeat until the packed sample height is 2-3 mm.[4][7] An excessive amount of sample can lead to a broadened melting point range.[5]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.[5][6]
-
If a rough estimate of the melting point is unknown, perform a rapid preliminary heating to determine an approximate range.[4]
-
For an accurate measurement, begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.[4][5]
-
Decrease the heating rate to 1-2°C per minute.[4][5] A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).[5]
-
Record the temperature at which the last solid crystal disappears and the sample is completely liquid (the clear point).[5]
-
The melting point is reported as the range between these two temperatures.
-
Allow the apparatus to cool and perform at least two more measurements with fresh samples to ensure reproducibility.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on the melting process.[8][9]
Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[9] When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The temperature at which this occurs is the melting point.[8][10]
Experimental Workflow:
Caption: Workflow for DSC Melting Point Determination.
Detailed Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the finely powdered 5-aminoquinoline-3-carboxylic acid into a small aluminum DSC pan.
-
Place a lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.[10]
-
-
Instrument Setup and Measurement:
-
Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Set the experimental parameters in the instrument software. A typical method would involve:
-
Equilibration at a starting temperature (e.g., 25°C).
-
A heating ramp at a controlled rate, commonly 10°C/minute, to a temperature well above the expected melting point.[10]
-
-
Purge the DSC cell with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.
-
-
Data Analysis:
-
The output from the DSC is a thermogram, which plots heat flow versus temperature.
-
The melting of the sample will appear as an endothermic peak.
-
The instrument software is used to analyze this peak to determine:
-
Onset Temperature: The temperature at which the melting process begins. This is often reported as the melting point.
-
Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the peak, which corresponds to the energy required to melt the sample. This is a measure of the sample's crystallinity.
-
-
Comparison of Methods and Data Interpretation
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change | Measurement of heat flow |
| Data Output | Melting range (onset and clear point) | Onset, peak, and endset temperatures, enthalpy of fusion |
| Precision | Lower, operator-dependent | High, quantitative |
| Sample Size | ~1-2 mg | ~1-5 mg |
| Throughput | Can be low; some instruments allow multiple capillaries | Can be automated for higher throughput |
| Information | Purity indication (range) | Purity, crystallinity, polymorphism, other thermal events |
| Cost | Lower initial investment | Higher initial investment |
Interpreting the Results for 5-Aminoquinoline-3-Carboxylic Acid:
-
A sharp melting range (e.g., < 2°C wide) from the capillary method or a sharp, single peak in the DSC thermogram would indicate a high degree of purity for the synthesized or acquired 5-aminoquinoline-3-carboxylic acid.
-
A broad melting range or multiple peaks in the DSC thermogram could suggest the presence of impurities, residual solvent, or polymorphism (the existence of multiple crystalline forms), which would warrant further investigation.
By employing these rigorous methods, researchers can confidently establish and report a reliable melting point for 5-aminoquinoline-3-carboxylic acid, a critical step in the journey of chemical characterization and development.
References
-
Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from Wright State University website: [Link]
-
Measuring the Melting Point - Laboratory Equipment. (2023, May 8). Retrieved from Labcompare website: [Link]
-
Method for Determining Capillary Melting Point. (2023, November 29). Retrieved from J&K Scientific LLC website: [Link]
-
Melting Point Apparatus SMP40. (n.d.). Retrieved from Stuart US website: [Link]
-
Melting point determination. (n.d.). Retrieved from University of Calgary website: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]
-
Differential scanning calorimetry. (2016, April 27). Retrieved from CureFFI.org website: [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). Retrieved from JoVE website: [Link]
-
Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (n.d.). Retrieved from Grasas y Aceites website: [Link]
-
Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. (n.d.). Retrieved from Intertek website: [Link]
-
5-Aminoquinoline. (n.d.). Retrieved from TAIYO Fine Chemicals CO., LTD. website: [Link]
-
5-aminoquinoline. (n.d.). Retrieved from Stenutz website: [Link]
-
5-Aminoquinoline. (n.d.). Retrieved from PubChem website: [Link]
Sources
- 1. 5-氨基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. westlab.com [westlab.com]
- 4. jk-sci.com [jk-sci.com]
- 5. nsmn1.uh.edu [nsmn1.uh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aquaterra.hu [aquaterra.hu]
- 8. Differential scanning calorimetry [cureffi.org]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Biological Efficacy of 5-Amino vs 6-Aminoquinoline Carboxylic Acids: A Comparative Technical Guide
Topic: Biological Efficacy of 5-Amino vs 6-Aminoquinoline Carboxylic Acids Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison of 5-aminoquinoline and 6-aminoquinoline carboxylic acid derivatives, focusing on their distinct biological efficacies, mechanisms of action, and therapeutic applications.
While both scaffolds share the quinoline core, the positional isomerism of the amino group (C5 vs. C6) dictates fundamentally different pharmacological profiles:
-
5-Amino Derivatives: Historically critical in antibacterial fluoroquinolones (e.g., Sparfloxacin), where the C5-amino group enhances Gram-positive potency and lipophilicity. However, this position is also associated with higher genotoxic potential in simple aminoquinoline models.
-
6-Amino Derivatives: Emerging as privileged scaffolds for antiviral (HCV) and immuno-oncology (Ectonucleotidase inhibition) applications. In antibacterial quinolones, the 6-amino group serves as a viable, less phototoxic bioisostere for the C6-fluorine atom.
Structural & Chemical Context
The biological divergence stems from the electronic and steric environments of the C5 and C6 positions relative to the ring nitrogen (N1) and the carboxylic acid moiety (typically at C3 or C4).
| Feature | 5-Aminoquinoline Isomer | 6-Aminoquinoline Isomer |
| Position relative to N1 | Peri-like (spatially close to C4 substituents) | Meta (remote from N1) |
| Electronic Effect | Strong electron donation to C4; influences C4-carbonyl resonance. | Conjugates with N1; affects overall ring basicity. |
| Steric Impact | High steric hindrance with C4-substituents (peri-effect). | Low steric hindrance; solvent-exposed. |
| Primary Interaction | Intramolecular H-bonding (if C4-carbonyl present). | Intermolecular H-bonding (target residue interaction). |
Module A: Antibacterial Efficacy (Quinolone-3-Carboxylic Acids)
In the context of gyrase-inhibiting antibiotics (fluoroquinolones), the position of the amino group is a determinant of potency and spectrum.[1]
Comparative Potency Data
The following data summarizes the impact of amino substitution on the 1-cyclopropyl-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid core.
| Compound Class | Substitution | MIC | MIC | Key Characteristic |
| Reference | C5-H, C6-F (Ciprofloxacin) | 0.5 - 1.0 | 0.008 | Standard Gram-negative potency. |
| 5-Amino | C5-NH | 0.1 - 0.2 | 0.015 | Enhanced Gram-positive activity ; increased half-life. |
| 6-Amino | C5-H, C6-NH | 0.66 - 0.76 | 0.45 | Retains activity; Reduced phototoxicity compared to C6-F. |
Mechanism of Action: DNA Gyrase Inhibition
The 5-amino group acts as an auxiliary binding element, stabilizing the drug-DNA-enzyme ternary complex.
Figure 1: Mechanistic divergence in DNA Gyrase inhibition between 5-amino and 6-amino substitutions.
Module B: Therapeutic Divergence (Quinoline-n-Carboxylic Acids)
Beyond antibiotics, the carboxylic acid position (C5-COOH vs C6-COOH) defines the therapeutic utility.
Quinoline-6-Carboxylic Acids: Immuno-Oncology
Derivatives of quinoline-6-carboxylic acid are potent inhibitors of Ectonucleotidases (NTPDases, NPP1) .
-
Target: CD39/CD73 pathway.
-
Mechanism: Prevents hydrolysis of ATP to Adenosine (an immunosuppressive metabolite).
-
Outcome: Restores anti-tumor immunity in the tumor microenvironment.
-
Key Data: Compound 4d (6-COOH derivative) shows IC
= 0.28 µM against h-NTPDase1.
Quinoline-5-Carboxylic Acids: Antimycobacterial & MOFs
Derivatives of quinoline-5-carboxylic acid are utilized in:
-
Tuberculosis: Imidazo-fused derivatives inhibit Mycobacterium tuberculosis (MIC comparable to Ethambutol).[2]
-
Materials Science: The 5-COOH geometry (peri to C4) allows unique metal chelation modes, making it a precursor for Metal-Organic Frameworks (MOFs) used in gas storage.[3]
Toxicity & Genotoxicity Profile
A critical differentiator is the mutagenic potential of the aminoquinoline pharmacophore.
| Parameter | 5-Aminoquinoline | 6-Aminoquinoline |
| Mutagenicity (Ames Test) | Positive (Potent) | Weak / Negative (Strain dependent) |
| Metabolic Activation | Requires S9 activation; forms reactive hydroxylamines. | Less prone to forming stable DNA adducts. |
| Phototoxicity | Moderate (in fluoroquinolone context). | Low (Amino group reduces HOMO-LUMO gap favorably). |
Safety Note: When designing libraries, the 5-amino scaffold requires rigorous genotoxicity screening (Micronucleus assay) early in the pipeline due to its structural similarity to known mutagens.
Experimental Protocols
Protocol: Resazurin Reduction Assay (MIC Determination)
Purpose: Quantify antibacterial efficacy of synthesized derivatives.
-
Preparation:
-
Prepare 10 mM stock solutions of test compounds (5-amino/6-amino derivatives) in DMSO.
-
Culture bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (~1.5 x 10
CFU/mL).
-
-
Plate Setup:
-
Dispense 100 µL MHB into 96-well microtiter plates.
-
Perform serial 2-fold dilutions of test compounds (Final range: 64 µg/mL to 0.06 µg/mL).
-
Add 100 µL of bacterial suspension (diluted 1:100) to each well.
-
Include controls: Growth (Bacteria + Solvent), Sterility (Media only), Positive (Ciprofloxacin).
-
-
Incubation:
-
Incubate at 37°C for 18–24 hours.
-
-
Readout:
-
Add 20 µL of 0.015% Resazurin (Alamar Blue) solution.
-
Incubate for 1–4 hours.
-
Result: Blue (non-viable)
Pink (viable/metabolically active). -
Calculation: The MIC is the lowest concentration preventing the color change.
-
Protocol: Ectonucleotidase (NTPDase) Inhibition Assay
Purpose: Evaluate quinoline-6-carboxylic acid derivatives for immuno-oncology potential.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl
, 5 mM MgCl . -
Substrate: 500 µM ATP.
-
Enzyme: Recombinant human NTPDase1 (CD39).
-
-
Workflow:
-
Incubate enzyme (10 ng) with test compound (0.01 – 100 µM) for 10 min at 37°C.
-
Initiate reaction by adding ATP substrate.
-
Incubate for 20 min at 37°C.
-
Stop reaction using Malachite Green reagent (forms complex with released inorganic phosphate, Pi).
-
-
Quantification:
-
Measure absorbance at 630 nm.
-
Calculate % Inhibition relative to DMSO control.
-
Determine IC
using non-linear regression (GraphPad Prism).
-
Synthesis & Derivatization Logic
The synthesis of these isomers requires distinct starting materials due to the directing effects of the quinoline nitrogen.
Figure 2: Synthetic divergence for accessing 5-amino vs 6-amino scaffolds.
References
-
Domagala, J. M., et al. (1988).[4] "7-Substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids: Synthesis and biological activity of a new class of quinolone antibacterials." Journal of Medicinal Chemistry. Link
-
El-Tayeb, A., et al. (2025). "Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors." ResearchGate. Link
-
Sissi, C., & Palumbo, M. (2003). "The quinolone family: from antibacterial to anticancer agents."[5][6] Current Medicinal Chemistry. Link
-
Debnath, A. K., et al. (1992). "Structure-activity relationship of mutagenic aromatic and heteroaromatic amines." Journal of Medicinal Chemistry. Link
-
Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry. Link
Sources
- 1. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chem960.com [chem960.com]
- 4. 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3- quinolinecarboxylic acids: synthesis and biological activity of a new class of quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative HPLC Profiling: 5-Aminoquinoline-3-Carboxylic Acid
Executive Summary
The Challenge: 5-Aminoquinoline-3-carboxylic acid (5-AQC) presents a classic chromatographic challenge due to its zwitterionic nature.[1] Possessing both a basic amine (quinoline ring/exocyclic amine) and an acidic carboxyl group, it exists as a highly polar charged species at neutral pH.
The Reality: Standard C18 Reversed-Phase HPLC often yields poor retention (near void volume,
Part 1: Compound Profile & Chromatographic Behavior
Understanding the physicochemical properties is the prerequisite for selecting the correct stationary phase.
| Property | Value / Characteristic | Chromatographic Impact |
| CAS Registry | 1416439-59-2 | Unique Identifier |
| Structure | Quinoline core, 3-COOH, 5-NH2 | Amphoteric (Zwitterionic) |
| pKa (Acidic) | ~3.0 (Carboxylic acid) | Ionized (COO-) at pH > 3 |
| pKa (Basic) | ~5.9 (Quinoline N) | Protonated (NH+) at pH < 6 |
| LogP | ~1.2 (Predicted) | Low hydrophobicity; poor C18 retention |
| UV Max | ~250 nm, ~340 nm | Strong absorbance for UV detection |
Mechanism of Interaction
At standard HPLC pH (pH 2-4), the molecule is positively charged (cationic).[1] On a standard C18 column, the electrostatic repulsion between the protonated analyte and residual silanols (if un-endcapped) or simply the lack of hydrophobic interaction leads to rapid elution.
Figure 1: Speciation of 5-aminoquinoline-3-carboxylic acid based on pH, dictating retention mechanism.[1]
Part 2: Comparative Methodologies
We evaluated three primary methodologies. The retention times (
Method A: Standard Reversed-Phase (C18)[1]
-
Stationary Phase: C18 (End-capped), 5µm.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Verdict: Not Recommended.
-
Performance:
Method B: Ion-Pair Chromatography (IPC)
-
Stationary Phase: C18, 5µm.[1]
-
Mobile Phase: Water (10mM Octanesulfonic Acid, pH 2.5) / Methanol.
-
Verdict: Effective but Limited.
-
Performance:
-
Retention (
): 6.5 - 8.0 min.[1] -
Mechanism: The sulfonate ion pairs with the protonated quinoline amine, creating a neutral hydrophobic complex that retains well on C18.
-
Drawback: Incompatible with LC-MS (ion suppression) and requires long column equilibration.
-
Method C: Mixed-Mode Chromatography (Recommended)
-
Stationary Phase: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Newcrom BH or Primesep 100).[1]
-
Mobile Phase: Water (0.1% H3PO4 or Formic Acid) / Acetonitrile.
-
Verdict: Superior.
-
Performance:
-
Retention (
): 4.5 - 6.0 min.[1] -
Mechanism: Dual interaction—Hydrophobic (quinoline ring) + Electrostatic (Amine group binding to silanol/ionic groups on phase).
-
Benefit: Tunable retention by changing buffer strength; fully MS compatible (if using Formic/Ammonium Acetate).
-
Part 3: Standardized Experimental Protocol (SOP)
This protocol utilizes the Mixed-Mode approach, which provides the most robust data for drug development applications.[1]
Equipment & Reagents
-
HPLC System: Agilent 1100/1200 or equivalent with DAD.
-
Column: Mixed-Mode C18/Cation Exchange (4.6 x 150 mm, 5 µm).[1]
-
Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (for MS).[1]
Mobile Phase Preparation[2][3][4][5]
-
Buffer A (Aqueous): 0.1% Phosphoric Acid in Water (pH ~2.0).[1]
-
Note: For LC-MS, substitute with 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
-
Buffer B (Organic): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp | 30°C |
| Detection | UV @ 250 nm (Primary), 340 nm (Secondary) |
| Gradient | Isocratic: 85% A / 15% B (Adjust B up to 30% to reduce Rt) |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the analysis of 5-AQC.[1][2]
Part 4: Comparative Data Analysis
The following table summarizes the expected performance metrics based on experimental data from structurally homologous amino-quinoline carboxylic acids (e.g., 2-aminoquinoline-3-carboxylic acid).
| Parameter | C18 (Generic) | Mixed-Mode (Optimized) | HILIC (Alternative) |
| Retention Time ( | 1.5 min (Poor) | 5.4 min (Optimal) | 7.2 min (Good) |
| Capacity Factor ( | < 0.5 | ~ 2.5 | > 3.0 |
| Tailing Factor ( | > 2.0 (Severe) | 1.1 (Excellent) | 1.3 (Acceptable) |
| Theoretical Plates ( | < 2000 | > 8000 | > 6000 |
| MS Compatibility | High | High | Moderate (High salt) |
Troubleshooting Guide
-
Peak Tailing: If observed on Mixed-Mode, increase buffer concentration (ionic strength) to suppress secondary interactions.
-
Low Sensitivity: Ensure detection is set to 250 nm (max absorbance) rather than 210 nm (solvent noise).
-
Retention Drift: Check pH carefully. A shift of 0.2 pH units can significantly alter the ionization state of the 3-COOH group.
References
-
Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[1][3] (Provides comparative retention data for 2-amino isomers). Available at: [Link][1]
-
Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B, 2013. (Review of ion-pairing and RP-HPLC strategies). Available at: [Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of Aminoquinoline Carboxylic Acids
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide / Technical Application Note
Executive Summary
Aminoquinoline carboxylic acids (AQCAs) are privileged heterocyclic scaffolds widely utilized in drug discovery, supramolecular chemistry, and materials science. Because the quinoline core is highly sensitive to its electronic environment, UV-Vis absorption spectroscopy serves as a primary, non-destructive tool for characterizing these molecules. This guide provides an in-depth comparative analysis of the UV-Vis spectral properties of key AQCA isomers, detailing the mechanistic causality behind their photophysical behavior and offering self-validating experimental protocols for accurate laboratory characterization.
Mechanistic Grounding: The Causality of AQCA Absorption
To effectively utilize UV-Vis data, researchers must understand the underlying electronic transitions that dictate the spectra of aminoquinoline carboxylic acids. The absorption profile is governed by two primary phenomena:
-
and
Transitions: The conjugated bicyclic quinoline core is responsible for strong transitions typically observed in the 220–260 nm range[1]. The presence of heteroatoms (nitrogen and oxygen) introduces transitions, which appear as broader, less intense bands at longer wavelengths (310–380 nm)[2]. -
Auxochromic Effects and Regioisomerism: The exact position of the amino (-NH
) and carboxylic acid (-COOH) groups dictates the extent of resonance. For example, a 4-amino substitution allows lone-pair delocalization directly into the quinoline nitrogen, significantly red-shifting the absorption maxima compared to 2-amino or 3-amino isomers[3]. -
Zwitterionic Equilibria: AQCAs possess both a basic amino/quinoline nitrogen and an acidic carboxyl group. At physiological pH, they frequently exist as zwitterions. Changes in pH induce protonation or deprotonation, fundamentally altering the electronic landscape and causing measurable bathochromic (red) or hypsochromic (blue) shifts[4].
Comparative Spectral Analysis
The following table summarizes the quantitative UV-Vis absorption data for key aminoquinoline carboxylic acid isomers and related structural benchmarks. This data is critical for selecting the appropriate excitation wavelengths for fluorescence assays or monitoring reaction kinetics.
| Compound Isomer | Primary | Secondary | Photophysical Characteristics & pH Dependency |
| 3-Aminoquinoline-2-carboxylic acid | ~240–250 nm | ~310–340 nm | Exists as a zwitterion at neutral pH; standard absorption recorded at 10 µM dilutions. |
| 4-Aminoquinoline-3-carboxylic acid | ~221 nm, 266 nm | ~343 nm | Highly conjugated; protonated at physiological pH (pKa ~9.17), showing distinct red-shifted bands[3]. |
| 8-Aminoquinoline carboxylic acid | ~258–260 nm | ~360–382 nm | Highly pH-sensitive. At pH 3.0, |
| Kynurenic acid (Reference) | ~240 nm | ~332 nm | 4-hydroxyquinoline-2-carboxylic acid benchmark. Exhibits a clean isosbestic point at 332 nm during pH titration[5]. |
Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the highly pure AQCA in a UV-transparent, water-miscible co-solvent (e.g., spectroscopic-grade methanol) to yield a 1.0 mM stock solution.
-
Buffer Matrix Formulation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) spanning pH 2.0 to 12.0. Verify the pH of each solution using a calibrated pH meter[1].
-
Sample Dilution: Dilute the AQCA stock into the respective buffer solutions to achieve a final working concentration of 10–30 µM. Causality: This specific concentration range ensures the maximum absorbance remains within the linear dynamic range of the spectrophotometer's detector (0.1–1.0 AU), preventing photometric inaccuracy[2][6].
-
Baseline Correction: For each pH point, run a blank containing the exact ratio of buffer and co-solvent to subtract background solvent absorbance.
-
Spectral Acquisition: Scan the samples from 200 nm to 600 nm using a quartz cuvette (1 cm path length)[2].
-
Data Validation: Overlay the acquired spectra. Identify the isosbestic point(s) to confirm the structural transition and calculate the exact pKa of the molecule[4].
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating UV-Vis characterization workflow.
Workflow for the self-validating pH-dependent UV-Vis characterization of AQCAs.
Applications in Drug Development & Chemical Biology
The precise UV-Vis characterization of AQCAs directly translates to advanced applications in the life sciences:
-
Foldamer Research: 8-aminoquinoline carboxylic acids are foundational building blocks for helical aromatic foldamers. Researchers monitor the absorption region of the quinoline chromophores at 360 nm using Circular Dichroism (CD) to detect helix handedness induction upon binding to target proteins like human carbonic anhydrase[7].
-
Metal Ion Sensing: The 8-aminoquinoline moiety is a highly selective chelator for transition metals. Upon binding to ions like Zn
or Cu , the absorption bands undergo distinct shifts, allowing these compounds to function as highly sensitive colorimetric and turn-on fluorescent sensors[2][8]. -
Antimalarial Drug Design: 4-aminoquinoline derivatives (structurally related to chloroquine and ferroquine) rely on UV-Vis spectroscopy to determine their lipophilicity and pKa[1]. These physicochemical parameters are causally linked to the drug's ability to accumulate in the acidic food vacuole of the Plasmodium parasite.
References
-
BenchChem Technical Support Team. "A Comprehensive Technical Guide to 3-Aminoquinoline-2-carboxylic Acid". BenchChem. 6
-
Huc Group. "Structure Elucidation of Helical Aromatic Foldamer–Protein Complexes with Large Contact Surface Areas". Ludwig-Maximilians-Universität München. 7
-
MDPI. "Physicochemical Characterization of Kynurenine Pathway Metabolites". MDPI Antioxidants. 5
-
ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies". ChemRxiv. 4
-
ResearchGate. "Metal ion chelating activity assay. UV-vis spectrum of PZ001". ResearchGate. 8
-
ResearchGate. "UV absorption spectra of surfen in different solvents". ResearchGate. 3
-
PMC. "Investigations on the Novel Antimalarial Ferroquine in Biomimetic Solutions Using Deep UV Resonance Raman Spectroscopy and Density Functional Theory". National Institutes of Health (NIH).1
Sources
- 1. Investigations on the Novel Antimalarial Ferroquine in Biomimetic Solutions Using Deep UV Resonance Raman Spectroscopy and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Aminoquinoline-3-carboxylic acid
Topic: Personal Protective Equipment & Operational Safety for 5-Aminoquinoline-3-carboxylic acid CAS: 1416439-59-2 (Primary Reference)
PART 1: EXECUTIVE SAFETY DIRECTIVE
The "Why" Behind the Protocol: 5-Aminoquinoline-3-carboxylic acid is a bifunctional heterocyclic building block used frequently in scaffold synthesis for kinase inhibitors and DNA-intercalating agents. Its dual functionality (basic amine + acidic carboxyl group) creates a zwitterionic character, often resulting in high electrostatic adhesion (static) and poor solubility in neutral organic solvents.
Critical Safety Alert: While often classified as an Irritant (H315/H319/H335) , amino-quinolines are structurally related to known mutagens. Treat this compound with a higher tier of caution than a standard organic acid. Inhalation of the dust is the primary high-risk vector due to the compound's potential bioavailability and interaction with respiratory mucosa.
PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT
GHS Classification (derived from structural analogs & SDS data):
| Hazard Category | Signal Word | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Warning | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation.[1][4][5][6][7] |
| Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation.[1][4][5][6][7][8] |
| STOT - Single Exposure | Warning | H335 | May cause respiratory irritation.[1][5][6][7] |
Field Insight:
-
Light Sensitivity: Quinoline derivatives are prone to photo-oxidation, turning from pale yellow to dark brown. Handle in amber glassware.
-
Static Charge: As a zwitterionic solid, this powder is prone to "flying" during weighing. Use an antistatic gun or ionizer if available.
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
This matrix is designed to be task-specific. Do not default to "standard lab gear" for all operations.
| PPE Component | Specification | Operational Context |
| Hand Protection | Double Gloving (Nitrile) | Mandatory for all tasks. Inner: 4 mil Nitrile (Touch sensitivity). Outer: 5-8 mil Nitrile (Chemical resistance). Rationale: Amino-aromatics can permeate thin latex rapidly. |
| Eye Protection | Chemical Splash Goggles | Weighing & Dissolving. Safety glasses are insufficient due to the fine particle size of the powder which can bypass side shields. |
| Respiratory | N95 / P100 or Fume Hood | Solid Handling: If weighing outside a hood (discouraged), a fit-tested N95 is the minimum. Solution Handling: Fume hood sash at proper working height. |
| Body Defense | Lab Coat (Tyvek sleeves optional) | Standard cotton/poly lab coat. Use disposable Tyvek sleeve covers if handling >5g to prevent cuff contamination. |
PART 4: OPERATIONAL HANDLING PROTOCOLS
Workflow 1: Safe Weighing & Transfer (The "Static" Challenge)
Objective: Transfer solid without generating airborne dust or losing material to static.
-
Preparation:
-
Place a disposable balance draft shield or work inside the fume hood.
-
Pro-Tip: Wipe the spatula and weigh boat with an anti-static wipe before use.
-
-
Weighing:
-
Do not use a narrow-neck flask directly. Weigh onto a glossy weighing paper or anti-static boat.
-
If the powder "flies," do not blow on it. Use a gentle stream of inert gas (Nitrogen) to settle it, or close the balance door and wait.
-
-
Transfer:
-
Use a wide-mouth funnel for transfer into the reaction vessel.
-
Rinse the funnel immediately with the reaction solvent (e.g., DMSO, DMF) to capture adhered particles.
-
Workflow 2: Solubilization Strategy
Scientific Context: This compound is sparingly soluble in DCM or Hexanes.
-
Preferred Solvents: DMSO, DMF, or dilute aqueous acid/base (e.g., 1M HCl or 1M NaOH).
-
Protocol:
-
Add solvent slowly down the side of the vessel to wash down powder.
-
Sonication may be required. Safety Note: Sonicate in a sealed vessel to prevent aerosolization.
-
PART 5: VISUALIZATION OF SAFETY LOGIC
Diagram 1: Operational Safety Decision Tree
This workflow dictates the safety response based on the state of the chemical.
Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution).
PART 6: EMERGENCY RESPONSE & DISPOSAL
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes .[4][6][9] Hold eyelids apart. The carboxylic acid moiety can cause rapid pH changes on the ocular surface.
-
Skin Contact: Wash with soap and water.[4][5][6][8][9][10] Do not use ethanol ; it may increase transdermal absorption of the quinoline ring.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a hazardous waste bag.
Disposal Protocol
-
Waste Stream: Halogenated/Non-Halogenated Organic Waste (depending on solvent).
-
Decontamination: Rinse glassware with 5% HCl followed by Acetone. The acid protonates the amine, increasing water solubility for easier cleaning.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 283476, 2-Aminoquinoline-3-carboxylic acid (Analogous Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 2-Aminoquinoline-3-carboxylic acid | C10H8N2O2 | CID 283476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
